(E/Z)-OSM-SMI-10B
Beschreibung
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Eigenschaften
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSXQGKLDTVOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E/Z)-OSM-SMI-10B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor targeting Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. OSM is implicated in a variety of inflammatory diseases and cancers, making it a compelling therapeutic target. This document provides a detailed technical overview of the mechanism of action of this compound, including its direct interaction with OSM and its impact on downstream signaling pathways. The information presented is intended to support further research and development of OSM-targeted therapies.
Core Mechanism of Action
This compound functions by directly binding to Oncostatin M, thereby inhibiting its biological activity. Computational docking and experimental evidence have confirmed that the inhibitor binds to a groove at Site III on OSM.[1] This site is critical for the interaction of OSM with its receptor subunit, OSMRβ. By occupying this binding pocket, this compound sterically hinders the recruitment of OSMRβ to the OSM:gp130 complex, a crucial step for the initiation of downstream signaling. This targeted inhibition effectively neutralizes the pro-inflammatory and pro-proliferative signals mediated by OSM.
The primary consequence of this inhibition is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a key mediator of OSM signaling, and its activation is linked to various cellular processes, including inflammation, cell proliferation, and survival. The inhibition of STAT3 phosphorylation by this compound has been demonstrated in various cancer cell lines.
Quantitative Data Summary
The binding affinity and inhibitory potency of OSM-SMI-10B and its optimized analog, SMI-10B13, have been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Parameter | Value | Cell Line(s) |
| OSM-SMI-10B | Fluorescence Quenching | Kd | 12.9 µM | - |
| NMR Spectroscopy | Kd | 12.2 ± 3.9 μM | - | |
| SMI-10B13 | Fluorescence Quenching | Kd | 6.6 µM | - |
| pSTAT3 ELISA | IC50 | 136 nM | T47D | |
| pSTAT3 ELISA | IC50 | 164 nM | MCF-7 |
Table 1: Binding Affinity and Inhibitory Concentration of OSM-SMI-10B and SMI-10B13.
Signaling Pathways
OSM binding to its receptor complex (gp130 and either OSMRβ or LIFRβ) activates multiple downstream signaling cascades. This compound, by preventing the initial receptor engagement, effectively blocks these pathways.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Fluorescence Quenching Assay for Binding Affinity (Kd)
This assay measures the change in the intrinsic fluorescence of OSM upon binding to the small molecule inhibitor.
Protocol:
-
Recombinant human OSM is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A stock solution of this compound is prepared in DMSO and then serially diluted in the assay buffer.
-
The intrinsic tryptophan fluorescence of the OSM solution is measured using a fluorometer with an excitation wavelength of ~280 nm and an emission scan from ~300 to 400 nm.
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Aliquots of the OSM-SMI-10B dilutions are incrementally added to the OSM solution.
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After each addition and a brief incubation period, the fluorescence spectrum is recorded.
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The change in fluorescence intensity at the emission maximum is plotted against the inhibitor concentration.
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The dissociation constant (Kd) is determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
1H, 15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are used to identify the amino acid residues on OSM that are involved in the interaction with OSM-SMI-10B.
Protocol:
-
15N-labeled recombinant human OSM is expressed and purified.
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A 1H, 15N HSQC spectrum of the 15N-OSM is acquired to serve as a reference.
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A stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) is prepared.
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The inhibitor is titrated into the 15N-OSM sample, and a series of 1H, 15N HSQC spectra are recorded at different inhibitor concentrations.
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Chemical shift perturbations (CSPs) of the backbone amide signals are monitored. Residues exhibiting significant CSPs are identified as being at or near the binding site.
Enzyme-Linked Immunosorbent Assay (ELISA) for STAT3 Phosphorylation (IC50)
This cell-based assay quantifies the ability of OSM-SMI-10B to inhibit OSM-induced STAT3 phosphorylation.
Protocol:
-
Human breast cancer cell lines (e.g., T47D, MCF-7) are seeded in 96-well plates and allowed to adhere.
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Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal signaling.
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Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
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Cells are then stimulated with a fixed concentration of OSM (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).
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Following stimulation, cells are lysed, and the cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for total STAT3.
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The plate is incubated with a detection antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705).
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric substrate.
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The absorbance is read using a microplate reader.
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The percentage of inhibition of pSTAT3 levels is calculated relative to the OSM-treated control, and the IC50 value is determined by non-linear regression analysis.
Immunoblotting for Downstream Signaling
Western blotting is used to qualitatively assess the effect of OSM-SMI-10B on the phosphorylation of key proteins in the OSM signaling pathways.
Protocol:
-
Cells are cultured, serum-starved, and treated with OSM-SMI-10B and OSM as described for the ELISA protocol.
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against pSTAT3, total STAT3, pAKT, total AKT, pERK, and total ERK overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of OSM inhibitors in a living organism.
Protocol:
-
Athymic nude mice are used for these studies.
-
Human breast cancer cells (e.g., 2 x 106 T47D cells) are injected into the mammary fat pad of the mice.
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Once tumors are established and reach a certain volume, mice are randomized into treatment and vehicle control groups.
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The inhibitor (e.g., SMI-10B13 at 50 mg/kg) or vehicle is administered via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., 3 times per week). A common vehicle formulation for in vivo studies of small molecules is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors are excised and weighed, and further analysis (e.g., immunohistochemistry for pSTAT3) can be performed.
Conclusion
This compound represents a promising class of small molecule inhibitors that directly target the cytokine Oncostatin M. Its mechanism of action, centered on the allosteric inhibition of the OSM-OSMRβ interaction, leads to the effective blockade of multiple downstream oncogenic signaling pathways, with a pronounced effect on STAT3 phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and optimize OSM-targeted therapies for the treatment of cancer and inflammatory diseases.
References
In-Depth Technical Guide: (E/Z)-OSM-SMI-10B, a Direct Inhibitor of Oncostatin M
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor that directly targets the cytokine Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family.[1][2] The compound binds to a specific pocket on OSM known as Site III, which is the crucial interaction site for the Oncostatin M receptor β (OSMRβ).[1] By occupying this site, this compound physically obstructs the binding of OSM to its receptor, thereby preventing the formation of the OSM/OSMRβ signaling complex.
The primary downstream effect of this inhibition is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] The OSM-OSMRβ interaction typically triggers a signaling cascade involving the Janus kinases (JAKs) which then phosphorylate STAT3. Phosphorylated STAT3 (pSTAT3) translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation. By blocking the initial receptor binding, this compound effectively halts this entire signaling pathway.
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound and its closely related, more potent analog, SMI-10B13, have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the table below for comparative analysis.
| Compound | Parameter | Value | Cell Line(s) | Assay Method |
| This compound | Dissociation Constant (KD) | 12.9 µM | - | Fluorescence Quenching |
| Dissociation Constant (KD) | < 13 µM | - | Not Specified | |
| Dissociation Constant (KD) | 13.6 µM | - | Not Specified[2] | |
| SMI-10B13 | Dissociation Constant (KD) | 6.6 µM | - | Fluorescence Quenching |
| IC50 (pSTAT3 inhibition) | 136 nM | T47D | ELISA | |
| IC50 (pSTAT3 inhibition) | 164 nM | MCF-7 | ELISA |
Signaling Pathways and Experimental Workflows
The interaction of this compound with OSM leads to the disruption of multiple downstream signaling pathways. The primary affected pathway is the JAK/STAT3 pathway. However, as OSM signaling is pleiotropic, other pathways such as the Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are also consequently inhibited.
A typical experimental workflow to characterize the inhibitory activity of this compound involves a series of in vitro and in vivo assays.
References
An In-depth Technical Guide to the Pathway Inhibition of (E/Z)-OSM-SMI-10B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, is a key mediator in a variety of physiological and pathological processes, including inflammation, autoimmune diseases, and cancer progression.[1][2] Its signaling is predominantly transduced through the JAK/STAT, MAPK, and PI3K/AKT pathways.[1][2] Given its role in disease, targeting OSM signaling has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of (E/Z)-OSM-SMI-10B, a first-in-class small molecule inhibitor of Oncostatin M.[3] We will delve into the core mechanism of OSM signaling, the inhibitory action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
The Oncostatin M (OSM) Signaling Pathway
Oncostatin M is produced by various immune cells, including activated T cells, monocytes, macrophages, and neutrophils. It exerts its pleiotropic effects by binding to two distinct cell surface receptor complexes.
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Type I Receptor Complex: Composed of the glycoprotein 130 (gp130) subunit and the leukemia inhibitory factor receptor (LIFR).
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Type II Receptor Complex: Consists of the gp130 subunit and the OSM-specific receptor β (OSMRβ).
Upon OSM binding to gp130, it recruits either LIFR or OSMRβ to form a high-affinity heterodimeric receptor complex. This dimerization triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and migration.
Beyond the canonical JAK/STAT pathway, OSM signaling also activates other crucial intracellular cascades, including:
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Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
-
c-Jun N-terminal Kinase (JNK) Pathway
The activation of these pathways contributes to the diverse biological functions attributed to OSM.
Caption: Canonical Oncostatin M (OSM) Signaling Pathways.
This compound: A Small Molecule Inhibitor of OSM
This compound, also referred to as SMI-10B, is a derivative of OSM-SMI-10 and represents a first-in-class small molecule inhibitor designed to directly target Oncostatin M. The "(E/Z)" designation refers to the geometric isomerism around a carbon-carbon double bond within its structure, indicating a mixture of both isomers. This compound was identified through computational screening of approximately 1.65 million compounds, followed by synthesis and biological validation.
Mechanism of Action
This compound functions by directly binding to Oncostatin M, thereby preventing its interaction with its cell surface receptors. Specifically, computational docking and Nuclear Magnetic Resonance (NMR) studies have demonstrated that SMI-10B binds to a groove located at "Site III" of the OSM protein. Site III is the critical interaction site for the recruitment of OSMRβ to the OSM/gp130 complex. By occupying this site, this compound allosterically inhibits the formation of the functional Type II receptor complex, consequently blocking downstream signaling cascades. The primary and most well-documented downstream effect of this inhibition is a significant reduction in the OSM-induced phosphorylation of STAT3.
References
Oncostatin M inhibitor (E/Z)-OSM-SMI-10B
An In-Depth Technical Guide on the Oncostatin M Inhibitor: (E/Z)-OSM-SMI-10B
This guide provides a comprehensive overview of the first-in-class small molecule inhibitor of Oncostatin M (OSM), this compound. It is intended for researchers, scientists, and drug development professionals, detailing the inhibitor's mechanism of action, associated signaling pathways, quantitative efficacy data, and key experimental methodologies.
Introduction to Oncostatin M (OSM)
Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It is produced by various activated immune cells, including monocytes, macrophages, T cells, and neutrophils.[3] OSM plays a crucial role in a wide array of biological processes such as hematopoiesis, liver regeneration, inflammation, and the regulation of cell proliferation. Due to its diverse functions, OSM signaling is implicated in numerous inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as in the progression and metastasis of several cancers, including breast cancer.
OSM exerts its effects by binding to one of two distinct heterodimeric receptor complexes on the cell surface. Both complexes share the common signal-transducing receptor subunit gp130. The type I receptor consists of gp130 and the leukemia inhibitory factor receptor β (LIFRβ), while the type II receptor is formed by gp130 and the OSM-specific receptor β (OSMRβ). Human OSM can signal through both receptor types, whereas murine OSM only utilizes the type II receptor. Upon ligand binding, these receptor complexes activate intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Oncostatin M (OSM) Signaling Pathways
The binding of OSM to its receptor complex initiates a cascade of intracellular signaling events. The receptor dimerization leads to the recruitment and activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the cytoplasmic domains of the receptor subunits. These phosphorylated sites serve as docking stations for STAT proteins, predominantly STAT3, but also STAT1 and STAT5. Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.
In addition to the canonical JAK/STAT pathway, OSM signaling can also trigger other important pathways, including:
-
Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
-
Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Pathway
-
c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways
The activation of these diverse pathways underscores the pleiotropic nature of OSM and its complex role in both physiological and pathological conditions.
This compound: A First-in-Class Small Molecule Inhibitor
This compound is a derivative of a tetrasubstituted furan (SMI-10) identified through computational screening of approximately 1.65 million compounds. It is a first-in-class small molecule inhibitor designed to directly target and bind to OSM. By binding to OSM, SMI-10B prevents the cytokine from effectively signaling through its receptors, thereby inhibiting downstream cellular responses. Specifically, SMI-10B has been shown to significantly reduce OSM-induced phosphorylation of STAT3 in cancer cells.
Computational docking studies and subsequent experimental validation using Nuclear Magnetic Resonance (NMR) have shown that SMI-10B binds to "Site III" of OSM, which is considered the interaction site for the OSMRβ subunit. This direct interaction with the cytokine itself represents a novel therapeutic strategy compared to antibody-based approaches that target either the cytokine or its receptor.
Quantitative Data on Inhibitor Potency and Binding
The development and optimization of OSM inhibitors have yielded several analogs with varying binding affinities and inhibitory activities. The potency of these compounds has been quantified using techniques such as fluorescence quenching to determine the dissociation constant (KD) and ELISAs to measure the half-maximal inhibitory concentration (IC50) of STAT3 phosphorylation.
Table 1: Binding Affinities of OSM-SMI-10B and Analogs
| Compound | Dissociation Constant (KD) in μM |
|---|---|
| OSM-SMI-10B | 12.9 ± 1.5 |
| SMI-10B7 | 6.6 |
| SMI-10B8 | 7.2 |
| SMI-10B13 | 6.6 ± 1.4 |
| SMI-10B14 | 9.1 |
Data sourced from fluorescence quenching assays.
Table 2: In Vitro Inhibitory Activity of Lead Compound SMI-10B13
| Cell Line | Target | IC50 in nM |
|---|---|---|
| T47D (Human Breast Cancer) | OSM-mediated STAT3 Phosphorylation | 136 |
| MCF-7 (Human Breast Cancer) | OSM-mediated STAT3 Phosphorylation | 164 |
Data sourced from ELISA assays.
The data clearly indicates that optimization efforts led to the development of SMI-10B13, an analog with significantly improved binding affinity and potent in vitro inhibitory activity in the nanomolar range.
Experimental Protocols and Methodologies
The characterization of this compound and its analogs involved several key experimental techniques to confirm binding, determine potency, and assess in vivo efficacy.
Fluorescence Quenching Assay for Binding Affinity (KD): This assay is used to measure the binding affinity between the small molecule inhibitor and OSM.
-
Recombinant OSM protein is titrated with increasing concentrations of the SMI compound.
-
The intrinsic tryptophan fluorescence of OSM is monitored.
-
Binding of the SMI to OSM quenches this fluorescence.
-
The change in fluorescence intensity is measured and plotted against the SMI concentration.
-
The dissociation constant (KD) is calculated by fitting the data to a binding curve, providing a quantitative measure of binding affinity.
ELISA for Inhibition of STAT3 Phosphorylation (IC50): This assay quantifies the inhibitor's ability to block OSM's biological activity in a cellular context.
-
Human breast cancer cells (e.g., T47D, MCF-7) are seeded in plates.
-
Cells are serum-starved to reduce baseline signaling.
-
The SMI is pre-incubated with OSM before being added to the cells.
-
The cells are treated with the OSM ± SMI mixture for a defined period (e.g., 30 minutes).
-
Cells are lysed, and the total protein concentration is determined.
-
An enzyme-linked immunosorbent assay (ELISA) is performed using antibodies specific for phosphorylated STAT3 (pSTAT3).
-
The level of pSTAT3 is measured colorimetrically and normalized to total protein.
-
Dose-response curves are generated to calculate the IC50 value.
In Vivo Tumor Growth Assay: The therapeutic potential of lead compounds is evaluated in animal models.
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A human breast cancer mouse model is established (e.g., by implanting T47D cells).
-
Once tumors are established, mice are randomized into treatment and control groups.
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The lead inhibitor (e.g., SMI-10B13) or a vehicle control is administered to the mice.
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Tumor volume is measured regularly throughout the study.
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At the end of the study, tumors are excised and weighed, and metastatic burden may be assessed.
-
Survival data is collected and can be analyzed using Kaplan-Meier curves.
In Vivo Efficacy
The optimized analog, SMI-10B13, was tested in a human breast cancer mouse model to evaluate its in vivo efficacy. The results demonstrated that treatment with SMI-10B13 significantly reduced tumor growth (p < 0.001) compared to the control group. Furthermore, Kaplan-Meier survival analysis showed that mice treated with SMI-10B13 had improved survival (p = 0.04). These findings highlight the potential of SMI-10B13 as a therapeutic agent to inhibit breast cancer progression and extend survival.
Conclusion
This compound and its optimized analog SMI-10B13 represent a significant advancement in the development of targeted therapies against Oncostatin M. As first-in-class small molecule inhibitors, they directly bind to OSM, effectively blocking its pro-inflammatory and pro-tumorigenic signaling pathways, primarily through the inhibition of STAT3 phosphorylation. With demonstrated low-micromolar to nanomolar potency in vitro and significant anti-tumor efficacy in preclinical in vivo models, these compounds hold promise as a novel therapeutic strategy for treating breast cancer and potentially other OSM-driven inflammatory diseases and malignancies. Further development and clinical trials are warranted to evaluate their full therapeutic potential.
References
The Role of (E/Z)-OSM-SMI-10B in STAT3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family, is a potent activator of the STAT3 signaling cascade. This technical guide provides an in-depth overview of a novel small molecule inhibitor, (E/Z)-OSM-SMI-10B, and its role in the modulation of OSM-induced STAT3 signaling. This document will detail its mechanism of action, present available quantitative data, and provide comprehensive experimental protocols for its characterization.
Introduction to STAT3 Signaling
The STAT3 signaling pathway is a crucial cellular communication route initiated by the binding of various cytokines and growth factors to their cognate receptors on the cell surface. Oncostatin M (OSM) activates this pathway by binding to a receptor complex composed of gp130 and the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ)[1][2]. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the receptor complex, creating docking sites for STAT3 proteins. Recruited STAT3 is then phosphorylated on a critical tyrosine residue (Tyr705), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and inflammation[3][4][5]. Dysregulation of the OSM-STAT3 axis has been implicated in the progression of various cancers, including breast and ovarian cancer.
This compound: A Novel Inhibitor of OSM-Induced STAT3 Signaling
This compound is a small molecule inhibitor derived from the parent compound OSM-SMI-10. It has been identified as a molecule that significantly reduces the phosphorylation of STAT3 induced by Oncostatin M in cancer cells. The primary mechanism of action for this class of inhibitors is the direct binding to Oncostatin M, thereby preventing its interaction with its cell surface receptor complex and inhibiting the initiation of the downstream signaling cascade.
Quantitative Data
| Compound | Parameter | Value | Cell Lines | Assay |
| OSM-SMI-10B | Kd | 12.9 µM | - | Fluorescence Quenching |
| OSM-SMI-10B | Kd | 13.6 µM | - | Not Specified |
| SMI-10B13 | IC50 | 136 nM | T47D | STAT3 Phosphorylation |
| SMI-10B13 | IC50 | 164 nM | MCF-7 | STAT3 Phosphorylation |
Table 1: Quantitative analysis of OSM-SMI-10B and its analog, SMI-10B13. The dissociation constant (Kd) indicates the binding affinity of OSM-SMI-10B to Oncostatin M. The half-maximal inhibitory concentration (IC50) for the more potent analog, SMI-10B13, demonstrates effective inhibition of STAT3 phosphorylation in breast cancer cell lines.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical OSM-induced STAT3 signaling pathway and the proposed point of intervention by this compound.
Figure 1: OSM-induced STAT3 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cell lines following treatment with OSM and this compound.
Figure 2: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant Human Oncostatin M (OSM)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours in a serum-free medium.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with OSM (e.g., 10 ng/mL) for 30 minutes. Include appropriate controls (untreated, OSM alone, inhibitor alone).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize p-STAT3 levels to total STAT3 levels.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the use of SPR to determine the binding kinetics and affinity of this compound to Oncostatin M.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Human Oncostatin M (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize OSM onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized OSM surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
This compound represents a promising small molecule inhibitor of the Oncostatin M-induced STAT3 signaling pathway. Its mechanism of directly targeting the cytokine OSM offers a specific approach to block this pro-oncogenic cascade. While further studies are required to fully elucidate its inhibitory potency and therapeutic potential, the data from its close analogs and the established experimental frameworks presented in this guide provide a solid foundation for future research and development in this area. The detailed protocols and pathway diagrams serve as a valuable resource for scientists working to validate and characterize novel STAT3 pathway inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oncostatin M promotes STAT3 activation, VEGF production, and invasion in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
(E/Z)-OSM-SMI-10B: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule inhibitor (E/Z)-OSM-SMI-10B, focusing on its chemical structure, mechanism of action, and functional effects on key cellular signaling pathways.
Chemical Structure and Properties
This compound is a derivative of the parent compound OSM-SMI-10.[1] The predominant isomer discussed in scientific literature is the (E)-isomer.
Table 1: Chemical and Physical Properties of (E)-OSM-SMI-10B
| Property | Value |
| IUPAC Name | (E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid |
| Molecular Formula | C₂₁H₁₄O₇ |
| Molecular Weight | 378.34 g/mol |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)/C=C/C(=O)O)C4=CC5=C(C=C4)OCO5 |
| CAS Number | 2502294-55-3 |
Mechanism of Action
This compound is a first-in-class small molecule inhibitor that directly targets the cytokine Oncostatin M (OSM).[2] OSM is a member of the interleukin-6 (IL-6) family of cytokines and is involved in a wide range of biological processes, including inflammation, cell proliferation, and differentiation.[3] OSM exerts its effects by binding to a receptor complex on the cell surface, which can be one of two types. Both receptor complexes utilize the gp130 subunit. The type I receptor is a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), while the type II receptor consists of gp130 and the OSM-specific receptor β (OSMRβ).[4]
This compound functions by binding to a specific pocket on OSM known as "Site III". This site is critical for the interaction of OSM with its receptor, particularly OSMRβ. By occupying this site, this compound allosterically prevents OSM from effectively binding to and activating its receptor complex, thereby inhibiting downstream signaling.
Function: Inhibition of OSM-Mediated Signaling
The primary and most well-documented function of this compound is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Upon activation by OSM, the receptor-associated Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. These target genes are involved in processes such as cell survival, proliferation, and inflammation.
By inhibiting the initial OSM-receptor interaction, this compound effectively blocks the activation of the JAK/STAT3 pathway. In addition to the JAK/STAT pathway, OSM is known to activate other significant signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Inhibition of OSM by this compound is expected to attenuate these pathways as well.
Quantitative Data
The binding affinity and inhibitory potency of OSM-SMI-10B and its more potent derivative, SMI-10B13, have been quantified in various studies.
Table 2: Binding Affinity of OSM-SMI-10B and its Analogs to OSM
| Compound | Method | Kd (µM) |
| OSM-SMI-10B | Fluorescence Quenching | 13.6 |
Table 3: Inhibitory Concentration (IC50) of SMI-10B13 on OSM-Induced STAT3 Phosphorylation
| Cell Line | IC50 (nM) |
| T47D (human breast cancer) | 136 |
| MCF-7 (human breast cancer) | 164 |
Experimental Protocols
Synthesis of this compound
The detailed synthesis of OSM-SMI-10B is described in the supplementary information of the publication by Mass et al. (2021) in Scientific Reports. The general synthetic approach for this class of furan-based compounds involves a multi-step process.
Caption: Workflow for assessing STAT3 phosphorylation via ELISA.
Western Blotting for Phosphorylated STAT3
This protocol provides a general procedure for the qualitative or semi-quantitative analysis of pSTAT3 levels.
-
Sample Preparation:
-
Treat and lyse cells as described in the ELISA protocol.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.
-
Signaling Pathways Modulated by OSM
This compound, by inhibiting OSM, is designed to downregulate the signaling pathways that are aberrantly activated by this cytokine in various pathological conditions.
OSM Signaling and the Point of Inhibition by this compound
Caption: Overview of OSM signaling pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OSM-SMI-10B (SMI-10B) | Oncostatin M inhibitor | Probechem Biochemicals [probechem.com]
- 3. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
(E/Z)-OSM-SMI-10B: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor targeting Oncostatin M (OSM), a pleiotropic cytokine implicated in various inflammatory diseases and multiple cancers, including breast cancer.[1][2] Developed as a derivative of the lead compound OSM-SMI-10, OSM-SMI-10B demonstrates significant potential in cancer research by disrupting the oncogenic OSM-STAT3 signaling axis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, quantitative data, and detailed experimental protocols to facilitate its application in a research setting.
Core Concepts and Mechanism of Action
Oncostatin M, a member of the interleukin-6 (IL-6) family of cytokines, plays a crucial role in cell proliferation, inflammation, and immune response.[3] In the context of cancer, elevated OSM levels are associated with progression and metastasis.[1] OSM exerts its effects by binding to a receptor complex, which triggers the activation of several downstream signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] The aberrant activation of STAT3, a key protein in this pathway, is a hallmark of many cancers, promoting tumor cell survival, angiogenesis, and immune evasion.
This compound functions by directly binding to OSM at Site III, the interaction site for the OSM receptor β (OSMRβ). This binding event physically obstructs the formation of the OSM/OSMRβ signaling complex, thereby preventing the subsequent phosphorylation and activation of STAT3. The inhibition of STAT3 phosphorylation disrupts the downstream signaling cascade that contributes to cancer progression. An optimized derivative, SMI-10B13, has been shown to exhibit even greater potency.
Quantitative Data
The following tables summarize the key quantitative data for OSM-SMI-10B and its more potent analog, SMI-10B13.
| Compound | Parameter | Value | Cell Line(s) | Reference |
| OSM-SMI-10B | Dissociation Constant (Kd) | 12.9 µM | - | |
| Dissociation Constant (Kd) | 13.6 µM | - | ||
| SMI-10B13 | Dissociation Constant (Kd) | 6.6 µM | - | |
| IC50 (STAT3 Phosphorylation) | 136 nM | T47D | ||
| IC50 (STAT3 Phosphorylation) | 164 nM | MCF-7 |
Table 1: In Vitro Efficacy and Binding Affinity of OSM-SMI-10B and SMI-10B13.
| Compound | Animal Model | Key Findings | Reference |
| SMI-10B13 | Human breast cancer mouse model | Reduced tumor growth (p < 0.001) | |
| Improved survival (p = 0.04) |
Table 2: In Vivo Efficacy of SMI-10B13.
Signaling Pathway and Experimental Workflows
Oncostatin M Signaling Pathway and Inhibition by OSM-SMI-10B
Caption: OSM signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Inhibition of STAT3 Phosphorylation
Caption: Workflow for assessing the inhibition of OSM-induced STAT3 phosphorylation.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of OSM-SMI-10B originates from furfural. The general scheme involves bromination of the furfural, followed by a Suzuki coupling with 3,4-methylenedioxyphenylboronic acid to create a triaryl scaffold. Finally, a Knoevenagel condensation yields the propenoic acid analog, OSM-SMI-10B. For detailed synthetic procedures, including reagent quantities and reaction conditions, it is recommended to consult the supplementary information of the primary literature.
In Vitro Inhibition of OSM-Induced STAT3 Phosphorylation
This protocol is designed to quantify the inhibitory effect of this compound on OSM-induced STAT3 phosphorylation in cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., T47D, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human Oncostatin M (OSM)
-
Cell lysis buffer
-
Phospho-STAT3 (Tyr705) and total STAT3 ELISA kit or antibodies for immunoblotting
-
Plate reader or Western blot imaging system
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add OSM (e.g., 10 ng/mL) to the cell culture medium and incubate for a specified duration (e.g., 30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
-
Quantification:
-
ELISA: Use a phospho-STAT3 (Tyr705) ELISA kit to quantify the levels of phosphorylated STAT3 according to the manufacturer's instructions. Normalize to total protein concentration.
-
Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a secondary antibody for detection.
-
-
Data Analysis: Calculate the percentage of inhibition of STAT3 phosphorylation for each concentration of this compound and determine the IC50 value.
Fluorescence Quenching Assay
This assay measures the binding affinity of this compound to OSM.
Materials:
-
Recombinant human Oncostatin M (OSM)
-
This compound
-
Fluorimeter
Procedure:
-
Prepare Solutions: Prepare a stock solution of OSM in a suitable buffer. Prepare serial dilutions of this compound.
-
Measurement: In a quartz cuvette, add the OSM solution. Measure the intrinsic fluorescence of OSM (excitation ~280 nm, emission ~340 nm).
-
Titration: Sequentially add increasing concentrations of this compound to the OSM solution, allowing for equilibration at each step.
-
Record Spectra: Record the fluorescence spectrum after each addition of the inhibitor.
-
Data Analysis: Correct the fluorescence intensity for dilution and inner filter effects. Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the direct binding of this compound to OSM and to map the binding site.
Materials:
-
15N-labeled recombinant human Oncostatin M
-
This compound
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of 15N-labeled OSM in an appropriate NMR buffer.
-
Acquire Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of this compound to the protein sample.
-
Acquire Spectra: Acquire a 1H-15N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide signals. The residues with significant CSPs are likely at or near the binding site.
Surface Plasmon Resonance (SPR)
SPR is employed to determine the kinetics of the interaction between this compound and OSM.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human Oncostatin M
-
This compound
-
SPR running buffer
Procedure:
-
Ligand Immobilization: Immobilize OSM onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).
In Vivo Breast Cancer Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound or its analogs in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
This compound or analog (e.g., SMI-10B13)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject human breast cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound or its analog (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. A Kaplan-Meier survival analysis can also be performed.
Conclusion
This compound and its derivatives represent a promising class of targeted therapies for cancers driven by the Oncostatin M-STAT3 signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of these novel inhibitors. The ability to directly target the OSM cytokine offers a unique approach to disrupting a key oncogenic pathway, and further preclinical and clinical studies are warranted.
References
A Technical Guide to the Inflammatory Response Modulation by (E/Z)-OSM-SMI-10B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, is a pivotal mediator in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and various cancers.[1][2][3] It exerts its influence by activating several intracellular signaling cascades, most notably the JAK/STAT and MAPK pathways, which drive the expression of pro-inflammatory genes.[1][4] The development of targeted inhibitors against OSM represents a promising therapeutic strategy. This document provides a comprehensive technical overview of (E/Z)-OSM-SMI-10B, a first-in-class small molecule inhibitor designed to directly bind and neutralize OSM, thereby modulating its inflammatory effects. We detail its mechanism of action, present key preclinical data, outline relevant experimental methodologies, and illustrate the critical signaling and experimental workflows.
Introduction: Oncostatin M (OSM) in Inflammation
Oncostatin M is a secreted cytokine produced primarily by activated immune cells such as macrophages, T cells, and neutrophils. It signals through two distinct receptor complexes. The type I receptor is a heterodimer of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor (LIFRβ), while the type II receptor, which is the major signaling complex for human OSM, consists of gp130 and the OSM-specific receptor β (OSMRβ).
Upon binding to its receptor complex, OSM triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and initiates the transcription of target genes involved in inflammation, cell proliferation, and migration. Beyond the canonical JAK/STAT pathway, OSM also activates the MAPK/ERK, JNK, and PI3K/AKT signaling cascades. Dysregulated OSM signaling is a significant contributor to the pathology of numerous inflammatory conditions and has been identified as a predictor of non-responsiveness to anti-TNF therapies in IBD patients.
This compound: A Novel Small Molecule Inhibitor
This compound is a tetrasubstituted furan derivative developed as a direct inhibitor of OSM. It was identified from a screening of compounds for their ability to inhibit OSM-induced STAT3 phosphorylation. The "(E/Z)" designation refers to the isomeric forms of the acrylic acid moiety. OSM-SMI-10B was derived from a lead compound, OSM-SMI-10, and optimized for improved binding affinity and biological activity. As a small molecule inhibitor, it offers potential advantages over biologic therapies, such as monoclonal antibodies, including lower antigenicity and potential for oral administration.
Mechanism of Action
Direct Binding and Neutralization of OSM
Unlike inhibitors that target receptor complexes or intracellular kinases, OSM-SMI-10B functions by binding directly to the OSM cytokine itself. Computational docking, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, has shown that OSM-SMI-10B binds to a groove located at Site III on the OSM protein. This site is critical for the interaction between OSM and its specific receptor subunit, OSMRβ. By occupying this binding pocket, OSM-SMI-10B sterically hinders the formation of the active OSM-gp130-OSMRβ signaling complex, effectively neutralizing the cytokine before it can engage its cell-surface receptors.
Inhibition of Downstream Inflammatory Signaling
The primary and most well-documented consequence of OSM-SMI-10B's binding to OSM is the significant reduction of OSM-induced STAT3 phosphorylation. This inhibition effectively shuts down the principal inflammatory signaling pathway activated by OSM. Consequently, the downstream expression of pro-inflammatory cytokines, such as IL-6, and other mediators of inflammation is suppressed. Given that OSM also activates the MAPK and PI3K/AKT pathways, inhibition by OSM-SMI-10B is expected to attenuate these cascades as well, preventing the cellular responses of proliferation, migration, and invasion associated with chronic inflammation.
Preclinical Data & Efficacy
The inhibitory potential of OSM-SMI-10B and its analogs has been quantified through various in vitro assays. The data highlight its direct binding to OSM and its functional capacity to block downstream signaling events.
Table 1: Binding Affinity of OSM-SMI-10B and Analogs to Oncostatin M
| Compound | Binding Assay | Dissociation Constant (KD) | Source |
| OSM-SMI-10B | Fluorescence Quenching | 12.9 ± 1.5 µM | |
| OSM-SMI-10B | Not Specified | 13.6 µM | |
| SMI-10B5 | Fluorescence Quenching | 9.2 µM | |
| SMI-10B6 | Fluorescence Quenching | 10.0 µM | |
| SMI-10B13 | Not Specified | 6.6 µM |
Table 2: In Vitro Inhibition of OSM-mediated STAT3 Phosphorylation
| Compound | Cell Line(s) | Assay | Key Result | Source |
| OSM-SMI-10B | Cancer Cells | ELISA | Significantly reduces pSTAT3 | |
| SMI-10B13 | T47D Breast Cancer | ELISA | IC50 = 136 nM | |
| SMI-10B13 | MCF-7 Breast Cancer | ELISA | IC50 = 164 nM |
Note: Data for more potent, second-generation analogs like SMI-10B13 are included to demonstrate the therapeutic potential of the core scaffold.
Key Experimental Methodologies
The characterization of OSM-SMI-10B relies on a suite of biophysical and cell-based assays to confirm its binding, mechanism, and functional efficacy.
Fluorescence Quenching Assay for Binding Affinity (KD)
-
Principle: This assay measures the change in the intrinsic fluorescence of a protein (like OSM, which contains tryptophan residues) upon binding to a ligand (OSM-SMI-10B). The quenching of fluorescence is proportional to the binding interaction, allowing for the calculation of the dissociation constant (KD).
-
Protocol Outline:
-
Prepare a solution of recombinant human OSM (rhOSM) at a fixed concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Record the baseline fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300-400 nm).
-
Perform serial titrations by adding increasing concentrations of OSM-SMI-10B to the OSM solution.
-
After each addition and a brief incubation period, record the new fluorescence spectrum.
-
Calculate the change in fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding equation (e.g., Stern-Volmer) to determine the KD.
-
ELISA for Inhibition of STAT3 Phosphorylation
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of phosphorylated STAT3 (pSTAT3) in cell lysates, providing a direct readout of the functional inhibition of the OSM signaling pathway.
-
Protocol Outline:
-
Seed cells (e.g., T47D human breast cancer cells) in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce baseline signaling.
-
Pre-incubate cells with varying concentrations of OSM-SMI-10B or vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of rhOSM (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine total protein concentration (e.g., via BCA assay).
-
Perform the pSTAT3 ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.
-
Read the absorbance on a plate reader and calculate the concentration of pSTAT3 relative to controls. Plot the results to determine inhibition curves and IC50 values.
-
Conclusion and Future Directions
This compound represents a novel and promising class of anti-inflammatory therapeutics that operate through a distinct mechanism: the direct neutralization of the cytokine Oncostatin M. Preclinical data validate its ability to bind OSM and effectively inhibit the pro-inflammatory JAK/STAT signaling pathway. The optimization of this chemical scaffold, as demonstrated by the enhanced potency of analogs like SMI-10B13, underscores the potential for developing a clinically viable drug. Further investigation is warranted to explore the efficacy of this small molecule inhibitor in various animal models of inflammatory disease and to fully characterize its pharmacokinetic and safety profiles. Targeting OSM directly with a small molecule like OSM-SMI-10B could provide a much-needed therapeutic option, particularly for patient populations refractory to existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted oncostatin M: novel roles and therapeutic potential of the oncostatin M signaling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Derivatives of (E/Z)-OSM-SMI-10B, a Novel Oncostatin M Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis, derivatives, and biological activity of (E/Z)-OSM-SMI-10B, a first-in-class small molecule inhibitor of Oncostatin M (OSM). OSM, a pleiotropic cytokine of the interleukin-6 family, is implicated in a variety of inflammatory diseases and cancers, making it a compelling therapeutic target.[1][2] This document details the experimental protocols for the synthesis of OSM-SMI-10B and its analogs, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a derivative of OSM-SMI-10, identified through computational screening and subsequently synthesized and validated for its ability to inhibit OSM signaling.[1][3] Specifically, OSM-SMI-10B has been shown to significantly reduce OSM-induced STAT3 phosphorylation in cancer cells.[1] The core structure of these inhibitors is a tetrasubstituted furan. The development of small molecule inhibitors like OSM-SMI-10B presents a promising alternative to monoclonal antibody therapies for targeting the OSM pathway.
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs is based on the construction of a multisubstituted furan core. The general synthetic approach allows for the generation of a library of analogs with diverse functionalities to explore structure-activity relationships (SAR).
General Synthetic Scheme
The synthesis of the tetrasubstituted furan core of OSM-SMI-10B and its derivatives can be achieved through various organic chemistry methodologies. One established method involves an intramolecular Wittig-type reaction. This approach offers an efficient, one-step generation of highly functionalized furans from readily available starting materials.
A general workflow for the synthesis is depicted below:
References
- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - figshare - Figshare [figshare.com]
The Bioactivity of (E/Z)-OSM-SMI-10B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bioactivity of (E/Z)-OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM). The information is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the fields of oncology, immunology, and drug development.
Introduction
This compound, hereafter referred to as SMI-10B, is a derivative of the tetrasubstituted furan SMI-10. It has been identified as a small molecule inhibitor that targets the pro-inflammatory cytokine Oncostatin M (OSM)[1][2]. OSM, a member of the interleukin-6 (IL-6) family, is implicated in a variety of inflammatory diseases and cancers[1][3][4]. SMI-10B exerts its biological effects by directly binding to OSM and inhibiting its signaling pathways, thereby reducing downstream cellular responses such as STAT3 phosphorylation. This guide will detail the quantitative bioactivity, the underlying signaling pathways, and the experimental methodologies used to characterize this promising therapeutic candidate.
Quantitative Bioactivity Data
The bioactivity of SMI-10B and its optimized analog, SMI-10B13, has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of SMI-10B and Analogs to Oncostatin M
| Compound | Method | Dissociation Constant (KD) | Reference |
| SMI-10B | Fluorescence Quenching | 12.9 µM | |
| SMI-10B13 | Fluorescence Quenching | 6.6 µM |
Table 2: In Vitro Inhibitory Activity of SMI-10B Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| SMI-10B13 | T47D | OSM-mediated STAT3 phosphorylation | 136 nM | |
| SMI-10B13 | MCF-7 | OSM-mediated STAT3 phosphorylation | 164 nM |
Signaling Pathways
Oncostatin M signals through two distinct receptor complexes, both of which utilize the common gp130 receptor subunit. The formation of these complexes activates several downstream signaling cascades, primarily the JAK/STAT pathway. SMI-10B, by binding to OSM, prevents the initiation of these signaling events.
The primary signaling pathway inhibited by SMI-10B is the JAK/STAT3 pathway . Upon OSM binding to its receptor complex, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and inflammation.
In addition to the JAK/STAT pathway, OSM signaling also activates other important cellular pathways, which are consequently inhibited by SMI-10B. These include:
-
PI3K/AKT Pathway: Involved in cell survival and proliferation.
-
MAPK/ERK Pathway: Plays a crucial role in cell growth and differentiation.
-
JNK Pathway: Associated with stress responses and apoptosis.
// Nodes OSM [label="Oncostatin M (OSM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMI_10B [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gp130 [label="gp130"]; OSMR [label="OSMRβ"]; LIFR [label="LIFRβ"]; Receptor_Complex_II [label="Type II Receptor Complex", shape=oval]; Receptor_Complex_I [label="Type I Receptor Complex", shape=oval]; JAK [label="JAK"]; STAT3 [label="STAT3"]; pSTAT3 [label="pSTAT3"]; PI3K [label="PI3K"]; AKT [label="AKT"]; pAKT [label="pAKT"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; pJNK [label="pJNK"]; JNK [label="JNK"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Inflammation)"];
// Edges SMI_10B -> OSM [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; OSM -> gp130; gp130 -> Receptor_Complex_II; OSMR -> Receptor_Complex_II; gp130 -> Receptor_Complex_I; LIFR -> Receptor_Complex_I; Receptor_Complex_II -> JAK; Receptor_Complex_I -> JAK; JAK -> STAT3; STAT3 -> pSTAT3; pSTAT3 -> Nucleus; JAK -> PI3K; PI3K -> AKT; AKT -> pAKT; pAKT -> Nucleus; JAK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus; JAK -> JNK; JNK -> pJNK; pJNK -> Nucleus; Nucleus -> Gene_Expression; } .dot Caption: Oncostatin M (OSM) Signaling Pathways and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of SMI-10B.
Fluorescence Quenching Assay for Binding Affinity
This assay measures the change in the intrinsic tryptophan fluorescence of OSM upon binding to SMI-10B to determine the dissociation constant (KD).
Protocol:
-
Protein Preparation: Recombinant human OSM is purified and prepared in a suitable buffer (e.g., PBS, pH 7.4). The concentration of OSM is determined by UV-Vis spectrophotometry.
-
Ligand Preparation: A stock solution of SMI-10B is prepared in DMSO and then serially diluted in the assay buffer.
-
Fluorescence Measurement:
-
A fixed concentration of OSM (e.g., 1-5 µM) is placed in a quartz cuvette.
-
The intrinsic tryptophan fluorescence is measured using a spectrofluorometer with an excitation wavelength of ~295 nm and an emission scan from 300 to 400 nm.
-
Aliquots of the SMI-10B solution are titrated into the OSM solution.
-
After each addition, the solution is incubated for a short period (e.g., 2-5 minutes) to reach equilibrium, and the fluorescence spectrum is recorded.
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum (~340 nm) is plotted against the concentration of SMI-10B.
-
The data is corrected for dilution and inner filter effects.
-
The KD is calculated by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism, Origin).
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_OSM [label="Prepare OSM Solution"]; Prepare_SMI10B [label="Prepare SMI-10B Serial Dilutions"]; Measure_Initial_Fluorescence [label="Measure Initial OSM Fluorescence"]; Titrate_SMI10B [label="Titrate SMI-10B into OSM"]; Incubate [label="Incubate to Equilibrium"]; Measure_Fluorescence [label="Measure Fluorescence"]; Repeat_Titration [label="Repeat Titration", shape=diamond]; Plot_Data [label="Plot Fluorescence vs. [SMI-10B]"]; Fit_Data [label="Fit Data to Binding Model"]; Calculate_KD [label="Calculate KD"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_OSM; Start -> Prepare_SMI10B; Prepare_OSM -> Measure_Initial_Fluorescence; Measure_Initial_Fluorescence -> Titrate_SMI10B; Prepare_SMI10B -> Titrate_SMI10B; Titrate_SMI10B -> Incubate; Incubate -> Measure_Fluorescence; Measure_Fluorescence -> Repeat_Titration; Repeat_Titration -> Titrate_SMI10B [label="More Titrant"]; Repeat_Titration -> Plot_Data [label="Titration Complete"]; Plot_Data -> Fit_Data; Fit_Data -> Calculate_KD; Calculate_KD -> End; } .dot Caption: Experimental Workflow for Fluorescence Quenching Assay.
STAT3 Phosphorylation ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibition of OSM-induced STAT3 phosphorylation in cancer cell lines.
Protocol:
-
Cell Culture: Human breast cancer cell lines (T47D or MCF-7) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Cell Treatment:
-
Cells are serum-starved for 12-24 hours prior to the experiment.
-
Cells are pre-incubated with various concentrations of SMI-10B for 1-2 hours.
-
Cells are then stimulated with a fixed concentration of OSM (e.g., 10 ng/mL) for 30 minutes.
-
-
Cell Lysis:
-
The media is removed, and the cells are washed with ice-cold PBS.
-
Cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to remove cellular debris.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for total STAT3.
-
The cell lysates are added to the wells and incubated to allow STAT3 to bind to the capture antibody.
-
The plate is washed, and a detection antibody that specifically recognizes phosphorylated STAT3 (pSTAT3 Tyr705) is added.
-
After another wash, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added, and the color development is measured using a microplate reader at 450 nm.
-
-
Data Analysis:
-
The absorbance values are normalized to the total protein concentration of each lysate.
-
The percentage of inhibition of STAT3 phosphorylation is calculated for each concentration of SMI-10B relative to the OSM-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of SMI-10B and fitting the data to a dose-response curve.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of SMI-10B in a mouse xenograft model.
Protocol:
-
Animal Model: Athymic nude mice are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human breast cancer cells (e.g., T47D) are implanted subcutaneously into the mammary fat pad of the mice.
-
Treatment Regimen:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal or oral administration of SMI-10B at a specified dose and schedule (e.g., daily or three times a week).
-
The control group receives the vehicle solution.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is terminated when the tumors in the control group reach a predetermined size.
-
The tumors are excised and weighed.
-
The tumor growth inhibition is calculated by comparing the average tumor volume and weight of the treated group to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Implant_Cells [label="Implant Tumor Cells in Mice"]; Tumor_Growth [label="Allow Tumors to Grow"]; Randomize_Mice [label="Randomize Mice into Groups"]; Administer_Treatment [label="Administer SMI-10B or Vehicle"]; Monitor_Tumor_Growth [label="Monitor Tumor Volume and Body Weight"]; Continue_Treatment [label="Continue Treatment Schedule", shape=diamond]; Endpoint [label="Reach Experimental Endpoint"]; Excise_Tumors [label="Excise and Weigh Tumors"]; Analyze_Data [label="Analyze Tumor Growth Inhibition"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Implant_Cells; Implant_Cells -> Tumor_Growth; Tumor_Growth -> Randomize_Mice; Randomize_Mice -> Administer_Treatment; Administer_Treatment -> Monitor_Tumor_Growth; Monitor_Tumor_Growth -> Continue_Treatment; Continue_Treatment -> Administer_Treatment [label="Next Dose"]; Continue_Treatment -> Endpoint [label="Treatment Complete"]; Endpoint -> Excise_Tumors; Excise_Tumors -> Analyze_Data; Analyze_Data -> End; } .dot Caption: General Workflow for an In Vivo Tumor Xenograft Efficacy Study.
Conclusion
This compound is a promising small molecule inhibitor of Oncostatin M with demonstrated bioactivity in both biochemical and cellular assays. Its ability to disrupt OSM-mediated signaling, particularly the JAK/STAT3 pathway, makes it a valuable tool for research and a potential therapeutic agent for OSM-driven diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to further understand and develop this class of inhibitors.
References
- 1. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (E/Z)-OSM-SMI-10B In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-OSM-SMI-10B is a small molecule inhibitor designed to target Oncostatin M (OSM), a pleiotropic cytokine from the interleukin-6 (IL-6) family. OSM has been implicated in the progression of various inflammatory diseases and cancers.[1][2] The primary mechanism of action for this compound is the inhibition of OSM-induced signal transducer and activator of transcription 3 (STAT3) phosphorylation. This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on OSM-induced STAT3 phosphorylation in cancer cell lines.
Oncostatin M (OSM) Signaling Pathway
Oncostatin M signals through a heterodimeric receptor complex consisting of the glycoprotein 130 (gp130) subunit and either the OSM receptor (OSMR) or the leukemia inhibitory factor receptor (LIFR). Upon OSM binding, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, survival, and inflammation.[1][3] this compound is designed to interfere with this signaling cascade.
Caption: Oncostatin M (OSM) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The in vitro assay to determine the efficacy of this compound involves treating cancer cells with the inhibitor, stimulating them with OSM, and then quantifying the level of STAT3 phosphorylation.
Caption: Experimental workflow for the this compound in vitro assay.
Experimental Protocols
Cell Culture and Maintenance
This protocol is for the human breast cancer cell lines T47D and MDA-MB-231, which are known to respond to OSM.
-
T47D Cell Culture:
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.2 Units/mL bovine insulin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, rinse with PBS, detach using a 0.25% Trypsin-EDTA solution, and split at a ratio of 1:3 to 1:5.
-
-
MDA-MB-231 Cell Culture:
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 15% FBS and 2mM L-glutamine. Note: L-15 medium is formulated for use in a CO2-free atmosphere. Alternatively, DMEM with 10% FBS can be used in a 5% CO2 incubator.
-
Culture Conditions: Incubate at 37°C. If using L-15 medium, ensure a CO2-free environment.
-
Subculturing: When cells are 70-80% confluent, detach using 0.05% Trypsin-EDTA and subculture at a ratio of approximately 1:10.
-
In Vitro Assay for this compound
-
Cell Seeding: Seed T47D or MDA-MB-231 cells into 96-well plates (for ELISA) or 6-well plates (for Western Blot) at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step reduces basal levels of STAT3 phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free medium. Remove the starvation medium from the cells and add the medium containing this compound. Incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
OSM Stimulation: Prepare a stock solution of recombinant human Oncostatin M (OSM) in sterile PBS containing 0.1% BSA. Dilute the OSM to a final concentration of 10-50 ng/mL in serum-free medium and add it to the wells containing the inhibitor. Incubate for 15-30 minutes at 37°C. Include a negative control (no OSM stimulation) and a positive control (OSM stimulation with vehicle).
-
Cell Lysis: After stimulation, immediately place the plate on ice and wash the cells twice with ice-cold PBS. Add 1X cell lysis buffer (e.g., from a pSTAT3 ELISA kit) containing protease and phosphatase inhibitors to each well. Incubate on ice for 10-15 minutes with gentle agitation.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris. Collect the supernatant for analysis.
pSTAT3 Quantification
A. ELISA Protocol (using a commercial pSTAT3 ELISA kit)
Follow the manufacturer's instructions for the specific pSTAT3 (Tyr705) ELISA kit. A general procedure is outlined below:
-
Plate Preparation: Use the microplate pre-coated with a capture antibody against total STAT3.
-
Sample Addition: Add cell lysates to the wells and incubate to allow STAT3 to bind to the capture antibody.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody: Add a detection antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705).
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Stop Solution: Stop the reaction with a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
B. Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pSTAT3 (Tyr705).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin.
Data Analysis
-
ELISA: Calculate the percentage of pSTAT3 inhibition for each concentration of this compound relative to the OSM-stimulated control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 or housekeeping protein signal. Calculate the percentage of inhibition as described for the ELISA data.
Data Presentation
The following table summarizes the inhibitory activity of a closely related analog, SMI-10B13, on OSM-induced STAT3 phosphorylation. Similar data should be generated for this compound.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| SMI-10B13 | T47D | pSTAT3 Inhibition | IC50 | 136 nM | |
| SMI-10B13 | MCF-7 | pSTAT3 Inhibition | IC50 | 164 nM | |
| OSM-SMI-10B | - | Binding Assay | Kd | ~13 µM |
Conclusion
This application note provides a comprehensive set of protocols for the in vitro characterization of this compound, a small molecule inhibitor of Oncostatin M signaling. The detailed methodologies for cell culture, the STAT3 phosphorylation assay, and data analysis will enable researchers to accurately assess the potency and efficacy of this and other related compounds in a cancer cell context. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.
References
Application Notes: (E/Z)-OSM-SMI-10B for the Inhibition of Oncostatin M-Induced pSTAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family, is implicated in a variety of physiological and pathological processes, including inflammation, autoimmune diseases, and cancer progression.[1] OSM exerts its effects by binding to a receptor complex, leading to the activation of the JAK/STAT signaling pathway, with STAT3 being a predominant downstream effector.[2] The phosphorylation of STAT3 at tyrosine 705 (pSTAT3) is a critical step for its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3] Consequently, the OSM-pSTAT3 signaling axis represents a promising target for therapeutic intervention. (E/Z)-OSM-SMI-10B is a small molecule inhibitor designed to target this pathway, effectively reducing OSM-induced STAT3 phosphorylation. This document provides a detailed protocol for utilizing a sandwich ELISA to quantify the inhibitory effect of this compound on OSM-induced pSTAT3 in a cell-based assay.
Signaling Pathway of OSM-induced STAT3 Phosphorylation
Oncostatin M initiates signaling by binding to a receptor complex on the cell surface. This complex can be one of two types: Type I, consisting of the leukemia inhibitory factor receptor (LIFR) and gp130, or Type II, composed of the OSM receptor (OSMR) and gp130. Upon ligand binding, associated Janus kinases (JAKs) are activated and phosphorylate the receptor complex. This creates docking sites for STAT3 proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell proliferation, differentiation, and survival.
Quantitative Data
The inhibitory potency of small molecules targeting the OSM-pSTAT3 pathway is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a potent derivative of OSM-SMI-10B against OSM-mediated STAT3 phosphorylation in two human breast cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
| SMI-10B13 | T47D | 136 |
| SMI-10B13 | MCF-7 | 164 |
Data sourced from a study on small-molecule inhibitors of OSM signaling.
Experimental Protocol: pSTAT3 (Tyr705) Sandwich ELISA
This protocol outlines the steps to measure the inhibitory effect of this compound on OSM-induced STAT3 phosphorylation.
Materials Required
-
Phospho-STAT3 (Tyr705) Sandwich ELISA Kit (e.g., from RayBiotech, Abcam, or similar)
-
This compound
-
Recombinant Human Oncostatin M
-
Cell culture reagents (media, serum, etc.)
-
96-well cell culture plates
-
Cell lysis buffer (provided with ELISA kit or prepared separately with protease and phosphatase inhibitors)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
BCA Protein Assay Kit or similar for protein quantification
Experimental Workflow
Cell Treatment
-
Cell Seeding: Seed your target cells (e.g., MCF-7, T47D, or other OSM-responsive cell lines) into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal levels of STAT3 phosphorylation.
-
Inhibitor Pre-treatment: Prepare a dilution series of this compound in serum-free medium. A starting range of 10 nM to 10 µM is recommended. Add the inhibitor dilutions to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) for comparison.
-
OSM Stimulation: Prepare a stock solution of Oncostatin M. Add OSM to all wells (except for the unstimulated control) to a final concentration known to induce robust STAT3 phosphorylation (e.g., 10-50 ng/mL). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold cell lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Incubate on ice for 15-30 minutes with gentle shaking.
-
Lysate Collection: Scrape the cells and transfer the lysates to microcentrifuge tubes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay or a similar method. This is crucial for normalizing the pSTAT3 ELISA results.
ELISA Procedure (Example)
Note: This is a generalized procedure. Always refer to the specific protocol provided with your ELISA kit.
-
Prepare Reagents: Prepare all buffers, standards, and antibodies as instructed in the ELISA kit manual.
-
Add Samples: Dilute the cell lysates to a consistent total protein concentration (e.g., 0.5-1.0 mg/mL) with the provided assay diluent. Add 100 µL of the diluted lysates and standards to the appropriate wells of the pSTAT3 antibody-coated microplate.
-
Incubation: Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash 4-5 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the prepared anti-phospho-STAT3 detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
HRP-Conjugate: Add 100 µL of the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine pSTAT3 Levels: Use the standard curve to determine the concentration of pSTAT3 in each sample.
-
Normalization: Normalize the pSTAT3 concentration to the total protein concentration of the corresponding lysate.
-
Calculate Inhibition: Express the pSTAT3 levels in the inhibitor-treated samples as a percentage of the OSM-stimulated, vehicle-treated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of this compound on the OSM-pSTAT3 signaling pathway using a commercially available ELISA kit. By quantifying the reduction in OSM-induced STAT3 phosphorylation, researchers can effectively evaluate the potency and cellular efficacy of this and other potential inhibitors, facilitating drug discovery and development efforts targeting this critical oncogenic and inflammatory pathway.
References
- 1. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oncostatin M and STAT3 Signaling Pathways Support Human Trophoblast Differentiation by Inhibiting Inflammatory Stress in Response to IFNγ and GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-OSM-SMI-10B
Introduction
(E/Z)-OSM-SMI-10B is a derivative of OSM-SMI-10 and acts as a small molecule inhibitor of Oncostatin M (OSM), a pleiotropic cytokine from the interleukin-6 (IL-6) family.[1][2] OSM is involved in various physiological and pathological processes, including inflammation, hematopoiesis, and the regulation of cell proliferation.[3] this compound functions by binding to OSM, which in turn significantly reduces OSM-induced phosphorylation of STAT3 in cancer cells.[1][4] This inhibitory action on the OSM signaling pathway makes it a valuable tool for research in areas such as oncology and inflammatory diseases. These application notes provide a detailed protocol for the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₄O₇ | |
| Molecular Weight | 378.33 g/mol | |
| Solubility in DMSO | 250 mg/mL (660.80 mM) (ultrasonication required) | |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide), newly opened | |
| Appearance | Solid |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7833 mg of the compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For 3.7833 mg to make a 10 mM solution, you would add 1 mL of DMSO. A pre-calculated table for various volumes and concentrations is provided below for convenience.
-
-
Mixing and Sonication:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Due to the nature of the compound, ultrasonication is required to achieve complete dissolution. Place the tube in an ultrasonic bath and sonicate until the solution is clear and free of any visible particulates.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.
-
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.3783 mg | 1.8915 mg | 3.783 mg |
| 5 mM | 1.8915 mg | 9.4575 mg | 18.915 mg |
| 10 mM | 3.783 mg | 18.915 mg | 37.83 mg |
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the OSM/STAT3 signaling pathway.
References
Application Notes and Protocols: (E/Z)-OSM-SMI-10B in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oncostatin M (OSM) is a pro-inflammatory cytokine belonging to the interleukin-6 (IL-6) family, which has been implicated in the progression of various cancers, including breast cancer.[1][2] OSM promotes cancer cell migration, invasion, and may contribute to a cancer stem cell-like phenotype.[3][4] It exerts its effects by binding to a receptor complex, leading to the activation of several downstream signaling pathways, most notably the JAK/STAT pathway.[3] The phosphorylation of STAT3 is a critical event in OSM-mediated signaling.
(E/Z)-OSM-SMI-10B is a first-in-class, small-molecule inhibitor designed to directly target and bind to OSM. By binding to OSM, OSM-SMI-10B blocks the cytokine's interaction with its receptor, thereby inhibiting downstream signaling cascades. Synthetic optimization of the initial hit compound led to the development of analogs like SMI-10B13, which demonstrates enhanced binding affinity and potent inhibition of OSM-mediated STAT3 phosphorylation in breast cancer cell lines. These compounds represent a promising therapeutic strategy for cancers driven by chronic inflammation.
Data Presentation
The following tables summarize the key quantitative data for OSM-SMI-10B and its optimized analog, SMI-10B13.
Table 1: Binding Affinity for Oncostatin M (OSM)
| Compound | Dissociation Constant (KD) | Assay Method |
| OSM-SMI-10B | 12.9 µM | Fluorescence Quenching |
| SMI-10B13 | 6.6 µM | Fluorescence Quenching |
| Data sourced from reference |
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (Inhibition of OSM-mediated pSTAT3) |
| SMI-10B13 | T47D | 136 nM |
| SMI-10B13 | MCF-7 | 164 nM |
| Data sourced from references |
Signaling Pathway and Mechanism of Action
OSM-SMI-10B acts as a direct inhibitor of the Oncostatin M signaling pathway. The diagram below illustrates the canonical OSM-STAT3 signaling axis and the point of intervention by the small molecule inhibitor.
Caption: OSM signaling pathway and inhibition by OSM-SMI-10B.
Experimental Protocols
Protocol 1: Inhibition of OSM-Mediated STAT3 Phosphorylation in Breast Cancer Cells
This protocol details the methodology to quantify the inhibitory effect of OSM-SMI-10B on OSM-induced STAT3 phosphorylation using an ELISA-based assay.
Caption: Workflow for pSTAT3 inhibition assay.
Materials:
-
T47D or MCF-7 breast cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human Oncostatin M (OSM)
-
This compound or its analogs
-
96-well cell culture plates
-
Cell lysis buffer
-
Phospho-STAT3 (Tyr705) ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed T47D or MCF-7 cells into a 96-well plate at a density of 2 x 104 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: Gently aspirate the growth medium and replace it with serum-free medium. Incubate for 12-18 hours to reduce basal STAT3 phosphorylation.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Treatment:
-
Pre-incubate OSM (final concentration of 10 ng/mL) with each concentration of the inhibitor for 15-30 minutes at room temperature.
-
Aspirate the starvation medium from the cells and add the OSM ± inhibitor mixtures to the respective wells.
-
Include controls: untreated cells, cells treated with OSM only, and cells treated with inhibitor only.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis: Aspirate the treatment medium and wash the cells once with cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a STAT3 capture antibody.
-
Follow the manufacturer's instructions for the phospho-STAT3 ELISA kit to detect and quantify the levels of phosphorylated STAT3.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Normalize the pSTAT3 signal to the total protein concentration or a housekeeping protein if applicable.
-
Calculate the percentage of inhibition relative to the "OSM only" control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Fluorescence Quenching Assay for Binding Affinity (KD)
This protocol outlines the principle for determining the binding affinity between OSM and OSM-SMI-10B. It relies on the intrinsic fluorescence of tryptophan residues in OSM, which is quenched upon ligand binding.
Principle:
-
Proteins like OSM fluoresce due to the presence of aromatic amino acids (primarily Tryptophan).
-
When a small molecule (the quencher, e.g., OSM-SMI-10B) binds to the protein, it can decrease the fluorescence intensity.
-
By titrating the protein with increasing concentrations of the small molecule and measuring the change in fluorescence, one can calculate the dissociation constant (KD), which is a measure of binding affinity.
Materials:
-
Purified recombinant human OSM
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation: Prepare a stock solution of OSM at a fixed concentration (e.g., 2 µM) in the assay buffer. Prepare a high-concentration stock solution of OSM-SMI-10B.
-
Fluorescence Measurement:
-
Set the fluorometer to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and measure the emission spectrum from ~310 to 400 nm.
-
Record the initial fluorescence intensity of the OSM solution alone.
-
-
Titration:
-
Add small aliquots of the OSM-SMI-10B stock solution to the OSM solution, allowing it to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of OSM-SMI-10B.
-
Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (KD).
-
References
- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. - Post - Orthobullets [orthobullets.com]
- 3. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
Application Notes and Protocols for (E/Z)-OSM-SMI-10B in Osteosarcoma Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a proposed research framework based on the known mechanism of action of (E/Z)-OSM-SMI-10B and the established role of the Oncostatin M (OSM)/STAT3 signaling pathway in osteosarcoma. As of the date of this document, no direct studies of this compound in osteosarcoma have been published. Therefore, the information presented herein is intended to serve as a scientific guide and starting point for investigation.
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, with a high incidence in children and adolescents. Despite aggressive multi-modal treatment strategies, the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the urgent need for novel therapeutic agents.
The Oncostatin M (OSM) signaling pathway has emerged as a significant contributor to the pathology of various cancers, including osteosarcoma. OSM, a member of the interleukin-6 (IL-6) cytokine family, binds to its receptor complex (OSMR/gp130), leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily STAT3.[1][2][3] In osteosarcoma, the activation of STAT3 is associated with enhanced tumor cell invasion, angiogenesis, and proliferation.[1][4] Specifically, OSM stimulation of osteosarcoma cells has been shown to induce STAT3 phosphorylation, leading to increased production of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP2), key mediators of metastasis.
This compound is a derivative of OSM-SMI-10 and a small molecule inhibitor that has been shown to significantly reduce OSM-induced STAT3 phosphorylation in cancer cells. It is believed to act by binding directly to OSM, thereby preventing its interaction with its receptor. Given the critical role of the OSM/STAT3 axis in osteosarcoma, this compound presents a promising candidate for targeted therapy.
Proposed Mechanism of Action in Osteosarcoma
This compound is hypothesized to exert its anti-tumor effects in osteosarcoma by directly inhibiting the OSM/STAT3 signaling pathway. By binding to OSM, the compound would prevent its engagement with the OSMR/gp130 receptor complex, thereby blocking the downstream phosphorylation and activation of JAK2 and STAT3. This inhibition is expected to lead to a reduction in the expression of STAT3 target genes that are critical for tumor progression, such as those involved in cell cycle regulation (e.g., Cyclin D1), apoptosis (e.g., Survivin, Bcl-xL), and invasion (e.g., MMPs).
References
- 1. Oncostatin M promotes STAT3 activation, VEGF production, and invasion in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncostatin M promotes STAT3 activation, VEGF production, and invasion in osteosarcoma cell lines [ouci.dntb.gov.ua]
- 3. Oncostatin M promotes STAT3 activation, VEGF production, and invasion in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 and its targeting inhibitors in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Oncostatin M Inhibitor (E/Z)-OSM-SMI-10B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family, is implicated in the progression of various inflammatory diseases and cancers, including breast cancer. It signals through the JAK/STAT3 pathway, promoting tumor growth and metastasis. (E/Z)-OSM-SMI-10B is a small molecule inhibitor designed to target OSM. While specific in vivo data for this compound is not publicly available, extensive research has been conducted on its potent analog, SMI-10B13. These application notes and protocols are based on the successful in vivo study of SMI-10B13 in a breast cancer model and can serve as a comprehensive guide for designing and executing similar preclinical studies with this compound.
Mechanism of Action
This compound and its analogs are designed to directly bind to OSM, inhibiting its interaction with its receptor complex (OSMRβ/gp130). This blockade prevents the subsequent phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, survival, and invasion.[1][2] The intended outcome is the attenuation of OSM-driven tumor growth and metastasis.
Signaling Pathway Diagram
Caption: OSM signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Study Design: Breast Cancer Xenograft Model
This section outlines a detailed protocol for evaluating the in vivo efficacy of this compound, based on studies with its analog, SMI-10B13, in a human breast cancer mouse model.[1]
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound.
Materials and Reagents
| Material/Reagent | Supplier/Source |
| This compound | Synthesized or Commercial |
| Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) | Various |
| Athymic nu/nu mice (female, 4-6 weeks old) | Charles River or similar |
| MCF-7-luc-OSM-overexpressing cells | In-house or contracted |
| Matrigel | Corning |
| D-luciferin | PerkinElmer or similar |
| Calipers | VWR or similar |
| In Vivo Imaging System (IVIS) | PerkinElmer or similar |
Experimental Protocol
-
Animal Acclimatization: House athymic nu/nu mice in a pathogen-free environment for at least one week prior to the study initiation.
-
Cell Culture: Culture MCF-7-luc-OSM-overexpressing cells according to standard protocols.
-
Randomization and Pre-treatment: Randomize mice into two groups: vehicle control and this compound treatment (n=6 per group). Administer the first dose of vehicle or this compound (e.g., 50 mg/kg, intraperitoneally) 12 hours before tumor cell implantation.[1]
-
Tumor Cell Implantation:
-
Harvest and resuspend MCF-7-luc-OSM-overexpressing cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 2 x 10^6 cells in a volume of 100 µL into the fourth mammary fat pad of each mouse.[1]
-
-
Treatment Regimen:
-
Administer vehicle or this compound three times per week for a total of 40 days.
-
Monitor animal health and body weight regularly.
-
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging: Once weekly, administer D-luciferin (150 mg/kg, intraperitoneally) and image the mice using an IVIS to quantify tumor burden.
-
Caliper Measurements: Measure tumor dimensions with calipers three times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Study Endpoint and Necropsy:
-
At day 40, euthanize the mice.
-
Perform a necropsy to collect primary tumors and major organs (e.g., lungs, liver, spleen) for further analysis (e.g., histology, IHC for metastasis).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: In Vivo Efficacy of SMI-10B13 in a Breast Cancer Xenograft Model
| Parameter | Vehicle Control | SMI-10B13 (50 mg/kg) | p-value |
| Mean Tumor Volume at Day 40 (mm³) | Data to be collected | Data to be collected | < 0.001 |
| Mean Bioluminescence at Day 40 (photons/sec) | Data to be collected | Significantly reduced vs. control | < 0.001 |
| Incidence of Metastasis | Data to be collected | Reduced vs. control | Not specified |
| Animal Body Weight Change | No significant change | No significant change | Not specified |
| Observed Toxicity | None | None reported | N/A |
Note: The p-value of <0.001 for tumor growth reduction is based on the published study of SMI-10B13.
Toxicology and Pharmacokinetics
While specific in vivo toxicology and pharmacokinetic data for this compound are not available, the study on SMI-10B13 reported no observable signs of drug-related toxicity throughout the 40-day experiment. For a comprehensive preclinical evaluation of this compound, dedicated studies are recommended.
Recommended Additional In Vivo Studies
-
Maximum Tolerated Dose (MTD) Study: To determine the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic (PK) Study: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Pharmacodynamic (PD) Study: To assess the modulation of the target (pSTAT3) in tumor tissue at various time points after dosing.
Conclusion
The provided application notes and protocols, based on the robust in vivo data from the closely related analog SMI-10B13, offer a strong framework for the preclinical evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to assess the therapeutic potential of this novel Oncostatin M inhibitor. Further optimization of the dosing regimen and vehicle formulation may be necessary based on the specific physicochemical properties of this compound.
References
Application Notes and Protocols for (E/Z)-OSM-SMI-10B Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-OSM-SMI-10B is a small molecule inhibitor of Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. OSM has been implicated in a variety of inflammatory diseases and several types of cancer.[1][2] It exerts its biological effects by binding to its receptor complex, which then activates downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and phosphoinositide 3-kinase (PI3K)/AKT pathways.[1][2] this compound functions by significantly reducing OSM-induced STAT3 phosphorylation.[3] These application notes provide detailed protocols for the administration of this compound in mouse models for preclinical research.
Data Presentation
Table 1: In Vivo Administration Parameters for the OSM Inhibitor SMI-10B13 in a Mouse Xenograft Model
| Parameter | Details |
| Compound | SMI-10B13 (a potent analog of this compound) |
| Mouse Model | Athymic nu/nu mice |
| Tumor Model | Human ER+ MCF-7-luc cells with constitutive OSM overexpression (orthotopic breast cancer model) |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Frequency | 3 times per week |
| Treatment Duration | 40 and 50 days |
| Observed Efficacy | Significant reduction in tumor growth (p < 0.001) and improved survival (p = 0.04) |
| Reported Toxicity | No signs of drug-related toxicity were observed throughout the experiment. |
Table 2: Vehicle Formulation for In Vivo Administration of OSM-SMI-10B
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 6.25 mg/mL |
Signaling Pathway
Oncostatin M (OSM) signaling is initiated by its binding to a receptor complex, leading to the activation of multiple downstream pathways crucial for cell proliferation, differentiation, and inflammation. The primary pathway activated is the JAK/STAT pathway, particularly STAT3. This compound is designed to inhibit this signaling by preventing the phosphorylation of STAT3.
Caption: OSM signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing the components in the proportions listed in Table 2.
-
First, dissolve the this compound powder in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the sterile saline to reach the final desired concentration.
-
Vortex the solution vigorously. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be clear. It is recommended to prepare the formulation fresh on the day of use.
Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from the methodology used for the analog SMI-10B13.
Materials:
-
Athymic nu/nu mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., MCF-7-luc-OSM)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control solution
-
Sterile syringes (1 mL) and needles (27G or appropriate size for injection route)
-
Animal handling and restraint equipment
-
Calipers for tumor measurement
-
In vivo imaging system (for bioluminescent cells)
Experimental Workflow:
References
Troubleshooting & Optimization
troubleshooting (E/Z)-OSM-SMI-10B solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-OSM-SMI-10B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of OSM-SMI-10 and acts as a small molecule inhibitor of Oncostatin M (OSM).[1] It functions by binding to OSM, which in turn significantly reduces OSM-induced STAT3 phosphorylation in cancer cells.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder or in a solvent. The recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.[1]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO. For in vivo applications, co-solvent formulations are necessary to achieve the desired concentration in aqueous solutions. Specific solubility data is provided in the table below.
| Solvent/Formulation | Maximum Concentration | Notes |
| DMSO | 250 mg/mL (660.80 mM) | Ultrasonic treatment is required. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 6.25 mg/mL (16.52 mM) | Results in a clear solution. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 6.25 mg/mL (16.52 mM) | Results in a clear solution. |
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO. What should I do?
-
Answer: It is noted that ultrasonic treatment is necessary for dissolving this compound in DMSO to reach a high concentration. Apply sonication to the solution until the powder is fully dissolved. Gentle warming can also aid in dissolution, but avoid excessive heat which could degrade the compound.
Issue 2: The compound precipitates when diluted in aqueous media for in vitro assays.
-
Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate. Most cell lines can tolerate up to 1% DMSO without severe cytotoxicity, but primary cells are more sensitive.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution. You can first dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, mix thoroughly, and then add this to the rest of your culture.
-
Thorough Mixing: Ensure vigorous and immediate mixing upon adding the compound to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
-
Test Solubility in Your Specific Medium: The composition of your cell culture medium can affect solubility. It is advisable to perform a preliminary test to determine the maximum soluble concentration of this compound in your specific medium before conducting your experiment.
-
Issue 3: The compound is not stable in the prepared in vivo formulation.
-
Question: I prepared an in vivo formulation, but I am concerned about the stability of this compound in the solution.
-
Answer: It is always recommended to prepare in vivo formulations fresh for each experiment to ensure stability and efficacy. If you observe any precipitation or cloudiness in the solution over time, it is a sign of instability. For the provided in vivo formulations, ensure the components are added in the correct order as detailed in the protocols below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2643 mL of DMSO to 1 mg of powder).
-
Vortex the solution thoroughly.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of In Vivo Formulation 1 (PEG300/Tween-80)
This protocol is for preparing a clear solution with a concentration of ≥ 6.25 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition: a. 10% of the final volume with the DMSO stock solution. b. 40% of the final volume with PEG300. c. 5% of the final volume with Tween-80. d. 45% of the final volume with sterile saline.
-
The final solution should be clear. Prepare fresh before each use.
Protocol 3: Preparation of In Vivo Formulation 2 (SBE-β-CD)
This protocol is for preparing a clear solution with a concentration of ≥ 6.25 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add the DMSO stock solution to the SBE-β-CD solution in a 1:9 ratio (e.g., 100 µL of DMSO stock to 900 µL of 20% SBE-β-CD in saline).
-
Mix thoroughly until a clear solution is obtained. Prepare fresh before each use.
Visualizations
Oncostatin M (OSM) Signaling Pathway
Oncostatin M signals through two distinct receptor complexes (Type I and Type II), both of which utilize the gp130 subunit. This leads to the activation of the JAK/STAT signaling cascade, predominantly resulting in the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in processes like cell cycle regulation and inflammation. This compound inhibits this pathway by directly targeting OSM.
References
Technical Support Center: Optimizing (E/Z)-OSM-SMI-10B Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (E/Z)-OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule inhibitor that directly binds to Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to OSM, this compound prevents OSM from interacting with its receptor complex (OSMR/gp130), thereby inhibiting the downstream activation of key signaling pathways, most notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5] This blockade of STAT3 phosphorylation is a critical event, as STAT3 is a key mediator of the biological effects of OSM, which include inflammation, cell proliferation, and invasion in various cancer models.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for a dose-response experiment is a concentration range from 10 nM to 10 µM. For specific cell lines such as the human breast cancer cell lines T47D and MCF-7, an analog, SMI-10B13, has shown potent inhibition of OSM-mediated STAT3 phosphorylation with IC50 values of 136 nM and 164 nM, respectively. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture experiments, the final DMSO concentration should be kept low (ideally below 0.1%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments.
Q4: What are the key signaling pathways activated by Oncostatin M?
A4: Oncostatin M signaling is initiated by its binding to a receptor complex composed of gp130 and either the OSM receptor (OSMR) or the leukemia inhibitory factor receptor (LIFR). This binding triggers the activation of several downstream signaling cascades, including:
-
JAK/STAT Pathway: Primarily leading to the phosphorylation and activation of STAT3, but also STAT1 and STAT5.
-
Ras/MAPK Pathway: Involving the activation of ERK1/2.
-
PI3K/Akt Pathway: Another important pathway in cell survival and proliferation.
-
p38 and JNK MAPK Pathways: Also implicated in the cellular response to OSM.
Quantitative Data Summary
The following tables summarize the known binding affinity and inhibitory concentrations of this compound and its analogs.
Table 1: Binding Affinity of OSM-SMI-10B and Analogs to Oncostatin M
| Compound | Dissociation Constant (Kd) |
| SMI-10B | 12.9 µM |
| SMI-10B13 | 6.6 µM |
Data obtained from fluorescence quenching assays.
Table 2: IC50 Values for Inhibition of OSM-induced STAT3 Phosphorylation
| Compound | Cell Line | IC50 |
| SMI-10B13 | T47D (Human Breast Cancer) | 136 nM |
| SMI-10B13 | MCF-7 (Human Breast Cancer) | 164 nM |
IC50 values were determined by treating cells with OSM and various concentrations of the inhibitor.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of OSM-induced STAT3 phosphorylation.
Materials:
-
This compound
-
Recombinant human Oncostatin M (OSM)
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
Reagents and antibodies for Western blotting (primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, and a suitable secondary antibody)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations for your dose-response curve (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor or vehicle for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells by adding OSM to each well at a concentration known to induce robust STAT3 phosphorylation (e.g., 10-20 ng/mL). Include an untreated control (no inhibitor, no OSM) and a positive control (OSM stimulation with vehicle).
-
Incubate for the optimal stimulation time (e.g., 15-30 minutes). This should be determined in a preliminary time-course experiment.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
-
Plot the normalized phospho-STAT3 levels against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of STAT3 phosphorylation | 1. Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Incorrect incubation times: The pre-incubation time with the inhibitor or the OSM stimulation time may not be optimal. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Cellular factors: The cell line may have low expression of the OSM receptor or exhibit resistance mechanisms. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Optimize the pre-incubation and stimulation times through preliminary time-course experiments. 3. Prepare a fresh stock solution of this compound and aliquot for single use. 4. Verify the expression of OSMR and gp130 in your cell line. Consider using a different cell line known to be responsive to OSM. |
| High background in Western blots | 1. Antibody issues: The primary or secondary antibodies may be non-specific or used at too high a concentration. 2. Insufficient blocking: The blocking step may not be adequate. 3. Inadequate washing: Insufficient washing between antibody incubations can lead to high background. | 1. Optimize the antibody concentrations and consider trying a different antibody clone. 2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Increase the number and duration of washes. |
| Inhibitor precipitation in culture medium | 1. Poor solubility: this compound may have limited solubility in aqueous solutions, especially at higher concentrations. 2. High final DMSO concentration: The final DMSO concentration in the medium may be too high, causing the compound to precipitate. | 1. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Briefly sonicate the working solution before adding it to the cells. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Observed cytotoxicity at effective concentrations | 1. Off-target effects: The inhibitor may be affecting other cellular pathways, leading to toxicity. 2. Solvent toxicity: The concentration of DMSO may be too high for the specific cell line. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) of the inhibitor. Aim to work at concentrations well below the CC50. 2. Run a vehicle control with varying concentrations of DMSO to assess its toxicity on your cells. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Oncostatin M (OSM) Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues during experiments with this compound.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-OSM-SMI-10B stability in cell culture media
Welcome to the technical support center for (E/Z)-OSM-SMI-10B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of the small molecule inhibitor OSM-SMI-10.[1] It is designed to target Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines.[2][3] The primary mechanism of action of this compound is the significant reduction of OSM-induced STAT3 phosphorylation in cancer cells.[1][2] By inhibiting the OSM signaling pathway, it can affect downstream pathways such as JAK/STAT, MAPK, JNK, and PI3K/AKT.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause?
Precipitation of small molecules in cell culture media is a common issue that can arise from several factors:
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High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.
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Solvent Shock: A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous cell culture medium can cause the compound to precipitate.
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Temperature Changes: The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C) compared to room temperature.
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Media Composition: Different cell culture media have varying compositions of amino acids, salts, and other components that can interact with the compound and affect its solubility.
Troubleshooting Guides
Issue 1: Inconsistent or lack of biological effect of this compound.
If you are not observing the expected reduction in OSM-induced STAT3 phosphorylation or other downstream effects, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
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Step 1: Verify Compound Integrity: Confirm the purity and identity of your this compound stock. Degradation can occur during storage. Consider using analytical methods like HPLC or mass spectrometry.
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Step 2: Assess Solubility: Visually inspect your stock solution and the final concentration in the cell culture medium for any signs of precipitation. Even if not visible to the naked eye, micro-precipitation can occur.
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Step 3: Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
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Step 4: Adjust Incubation Time: The time required for this compound to exert its effect may vary depending on the cell line and the specific endpoint being measured.
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Step 5: Consider Cell Line Differences: The expression levels of OSM receptors and downstream signaling components can vary between cell lines, influencing their sensitivity to the inhibitor.
Issue 2: Observed precipitation of this compound in cell culture media.
If you observe precipitation, the following steps can help to resolve the issue:
Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step guide to resolving precipitation of this compound in cell culture media.
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Step 1: Check the Stock Solution: Ensure your stock solution is fully dissolved. If necessary, gently warm the solution or sonicate it briefly.
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Step 2: Optimize the Dilution Method: Pre-warm the cell culture medium to 37°C before adding the compound. When diluting, add the compound dropwise while gently vortexing the medium to facilitate mixing and prevent "solvent shock".
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Step 3: Modify the Solvent System: While DMSO is a common solvent, consider testing other biocompatible solvents. The use of a co-solvent or a surfactant like Pluronic® F-68 in the cell culture medium can also help maintain solubility.
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Step 4: Test Different Media Formulations: The composition of the cell culture medium can significantly impact the solubility of a small molecule. If possible, test the solubility of this compound in alternative media formulations.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Methodology:
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare a series of dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
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Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
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Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
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After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). For a more sensitive assessment, examine the solutions under a microscope.
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The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration.
Data Presentation:
Table 1: Hypothetical Solubility of this compound in Different Cell Culture Media
| Cell Culture Medium | Maximum Soluble Concentration (µM) at 37°C |
| DMEM + 10% FBS | 50 |
| RPMI-1640 + 10% FBS | 40 |
| Serum-Free Medium X | 15 |
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium by HPLC
Objective: To quantitatively measure the degradation of this compound in cell culture medium over time.
Methodology:
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Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
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Incubate the solution at 37°C in a cell culture incubator.
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
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Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
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Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
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Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Data Presentation:
Table 2: Hypothetical Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 91 |
| 24 | 75 |
| 48 | 58 |
Signaling Pathway
OSM Signaling and the Target of this compound
Oncostatin M (OSM) signals through a receptor complex that includes gp130 and either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ). This leads to the activation of several downstream signaling cascades, most notably the JAK/STAT pathway, which results in the phosphorylation of STAT3. This compound is designed to inhibit this process, thereby reducing the levels of phosphorylated STAT3 (pSTAT3).
Caption: The inhibitory action of this compound on the OSM-induced JAK/STAT3 signaling pathway.
References
preventing (E/Z)-OSM-SMI-10B precipitation in aqueous solutions
Welcome to the technical support center for (E/Z)-OSM-SMI-10B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in aqueous solutions and to offer troubleshooting support for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of the small molecule inhibitor OSM-SMI-10. It functions by directly binding to Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines. This interaction is thought to occur at Site III of OSM, which is the binding site for the OSMRβ receptor. By blocking this interaction, this compound significantly reduces OSM-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) in cancer cells.[1] OSM is known to activate several signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK.[2]
Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. The primary causes include:
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Poor Aqueous Solubility: The compound is inherently hydrophobic and has low solubility in water-based media.
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"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous medium can cause the compound to crash out of solution.
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High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the specific medium.
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Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the cell culture medium can reduce the solubility of the compound.
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Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.
Q3: How can I prevent my this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to follow proper solubilization and dilution techniques. Here are some recommended strategies:
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Use of Co-solvents: Prepare the final working solution using a mixture of solvents. Specific protocols provided by suppliers for similar compounds suggest using co-solvents like PEG300 and Tween-80, or solubilizing agents like SBE-β-CD.[3]
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Stepwise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in your solvent of choice (e.g., DMSO) before the final dilution into the aqueous medium.
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Pre-warming Media: Ensure your cell culture media is at 37°C before adding the compound.
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Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot precipitation issues with this compound during your experiments.
Visualizing the Troubleshooting Workflow
Data Presentation: Solubilization Protocols
| Formulation Component | Protocol 1 | Protocol 2 |
| This compound Stock | 62.5 mg/mL in DMSO | 62.5 mg/mL in DMSO |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| SBE-β-CD in Saline | - | 90% (of 20% solution) |
| Saline | 45% | - |
| Final Achievable Concentration | ≥ 6.25 mg/mL (16.52 mM) | ≥ 6.25 mg/mL (16.52 mM) |
Note: These formulations are starting points. The optimal formulation for your specific cell line and experimental conditions may require further optimization. Always perform a solubility test before proceeding with your main experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution.
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Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Supplier data suggests stability for up to 1 month at -20°C and 6 months at -80°C in solvent.[3]
Protocol 2: Inhibition of OSM-Induced STAT3 Phosphorylation in Breast Cancer Cell Lines (e.g., MCF-7, T47D)
This protocol outlines a general procedure for a Western blot-based assay to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
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MCF-7 or T47D cells
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Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
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Recombinant human Oncostatin M (OSM)
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This compound stock solution in DMSO
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
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Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 16-24 hours.
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Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. Aspirate the starvation medium and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
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OSM Stimulation: Add recombinant human OSM to each well to a final concentration of 10-50 ng/mL (the optimal concentration should be determined empirically). Do not add OSM to the negative control wells. Incubate for 15-30 minutes at 37°C. A time-course experiment is recommended to determine the peak of STAT3 phosphorylation.
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Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
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Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations for all samples.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane and then incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 3: Cell Viability Assay (MTT or Resazurin)
This protocol can be used to assess the effect of this compound on cell viability.
Materials:
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Cells of interest (e.g., MCF-7, T47D)
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96-well plates
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This compound stock solution in DMSO
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MTT or Resazurin reagent
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Solubilization buffer (for MTT assay)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include vehicle control (DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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Reagent Addition:
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For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
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For Resazurin assay: Add resazurin reagent to each well and incubate for 1-4 hours.
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Measurement: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader at the appropriate wavelengths.
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Analysis: Calculate cell viability as a percentage relative to the untreated control.
Mandatory Visualizations
Oncostatin M (OSM) Signaling Pathway
This technical support center provides a foundational guide for working with this compound. For further specific questions or more advanced troubleshooting, consulting the primary literature and the product-specific datasheet is recommended.
References
improving reproducibility with (E/Z)-OSM-SMI-10B
Technical Support Center: (E/Z)-OSM-SMI-10B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a first-in-class small molecule inhibitor of Oncostatin M (OSM), a cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It is supplied as a mix of (E) and (Z) stereoisomers. The compound functions by binding directly to OSM, thereby inhibiting its downstream signaling pathways, most notably the phosphorylation of STAT3.[1][3][4]
Q2: What is the primary mechanism of action?
A: The primary mechanism is the direct binding to Oncostatin M. This interaction prevents OSM from activating its receptor complex, which in turn reduces the OSM-induced phosphorylation of STAT3, a key transcription factor in cancer cell proliferation and inflammation.
Q3: What does the "(E/Z)" prefix signify?
A: The "(E/Z)" prefix indicates that the compound is a mixture of geometric isomers around a carbon-carbon double bond. The E (entgegen) and Z (zusammen) isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents. This may have implications for binding affinity and biological activity, though they are supplied and often initially tested as a mixture.
Q4: What are the main applications for this compound?
A: Given that OSM is implicated in inflammation and cancer progression, OSM-SMI-10B is primarily used in preclinical research to study its therapeutic potential in these areas. It is a tool for investigating the role of the OSM-STAT3 signaling axis in various cancer models, such as breast cancer, and inflammatory conditions like rheumatoid arthritis.
Q5: How should I store and handle this compound?
A: Proper storage is critical for maintaining the compound's stability and activity.
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Solid Powder: Store at -20°C for up to 12 months.
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In Solvent (e.g., DMSO): Prepare stock solutions and store them in aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the key quantitative data for OSM-SMI-10B and a closely related, optimized analog, SMI-10B13, for context.
Table 1: Physicochemical Properties of OSM-SMI-10B
| Property | Value | Source |
| Molecular Weight | 378.34 g/mol | |
| Molecular Formula | C₂₁H₁₄O₇ | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO |
Table 2: Biological Activity Data
| Compound | Parameter | Value | Cell Line(s) | Source |
| OSM-SMI-10B | K_d (Binding Affinity to OSM) | 13.6 µM | - | |
| SMI-10B13 (Optimized Analog) | K_d (Binding Affinity to OSM) | 6.6 µM | - | |
| SMI-10B13 (Optimized Analog) | IC₅₀ (pSTAT3 Inhibition) | 136 nM | T47D (Breast Cancer) | |
| SMI-10B13 (Optimized Analog) | IC₅₀ (pSTAT3 Inhibition) | 164 nM | MCF-7 (Breast Cancer) |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
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Q: I observed precipitation when diluting my DMSO stock of this compound into my cell culture medium. What should I do?
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A: Possible Cause: Hydrophobic compounds can have limited solubility in aqueous solutions. The final concentration of DMSO may also be too low to maintain solubility.
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Troubleshooting Steps:
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is between 0.1% and 0.5%. This range is generally well-tolerated by most cell lines and helps maintain compound solubility.
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Use Pre-warmed Media: Add the compound stock to cell culture media that has been pre-warmed to 37°C. Mix gently but thoroughly immediately after dilution.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to avoid a sudden change in solvent environment.
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Consider a Surfactant: For in vitro biochemical assays, a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) may be included if it does not interfere with the assay.
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Issue 2: Inconsistent or No Inhibition of STAT3 Phosphorylation
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Q: I am not seeing the expected reduction in OSM-induced pSTAT3 levels in my Western blot or ELISA. What could be the problem?
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A: Possible Causes: This could be due to issues with the compound's activity, experimental setup, or cell-specific factors.
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Troubleshooting Steps:
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Confirm Compound Integrity: Ensure the compound has been stored correctly. If in doubt, use a fresh aliquot.
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Optimize Inhibitor Concentration: Perform a dose-response experiment using a wide range of concentrations (e.g., from 100 nM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
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Pre-incubation Time: Vary the pre-incubation time of the cells with this compound before stimulating with OSM. A 30-minute to 2-hour pre-incubation is a typical starting point.
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Check OSM Activity: Verify that your recombinant Oncostatin M is active by running a positive control (OSM stimulation without the inhibitor) to ensure it robustly induces STAT3 phosphorylation.
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Cell Health: Monitor cell morphology and viability. High concentrations of the inhibitor or DMSO could be causing cytotoxicity, leading to confounding results.
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Issue 3: High Variability Between Experimental Replicates
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Q: My results show significant variability between wells/plates. How can I improve reproducibility?
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A: Possible Causes: Variability can stem from inconsistent cell handling, reagent preparation, or the presence of the E/Z isomer mixture.
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Troubleshooting Steps:
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Standardize Cell Seeding: Ensure uniform cell density across all wells. Inconsistent cell numbers can lead to variable responses to both OSM and the inhibitor.
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Automate Dispensing: Use multichannel pipettes or automated liquid handlers for adding the compound, OSM, and other reagents to minimize pipetting errors.
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Consider Isomer-Specific Effects: Recognize that the (E/Z) mixture may contain isomers with different activities. While difficult to separate without specialized chemistry, be aware that batch-to-batch variation in the E/Z ratio could contribute to variability. If possible, inquire about the ratio from the supplier.
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Run Orthogonal Assays: Confirm your findings using a different method. For example, if you are using Western blotting, validate key results with an ELISA or a reporter gene assay for STAT3 activity.
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Experimental Protocols
Protocol: Inhibition of OSM-Induced STAT3 Phosphorylation in Cancer Cells
This protocol provides a general workflow for assessing the efficacy of this compound in a cell-based assay.
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Cell Seeding:
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Plate cancer cells (e.g., T47D, MCF-7) in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
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Allow cells to adhere and grow for 24 hours in complete growth medium.
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Serum Starvation (Optional but Recommended):
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To reduce basal signaling, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.
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Inhibitor Treatment:
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Prepare dilutions of this compound in the appropriate medium from a 10 mM DMSO stock. Include a vehicle control (DMSO only).
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Add the diluted inhibitor or vehicle to the cells and pre-incubate for 30 minutes at 37°C.
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OSM Stimulation:
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Add recombinant human Oncostatin M (a typical concentration is 10 ng/mL, but this should be optimized) to the wells. Do not add OSM to a negative control well.
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Incubate for 30 minutes at 37°C. This time is critical, as STAT3 phosphorylation is often a rapid and transient event.
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Cell Lysis and Protein Quantification:
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Aspirate the medium and wash the cells once with ice-cold PBS.
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Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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Analysis (Western Blot):
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Normalize protein samples to the same concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3. A loading control (e.g., β-actin or GAPDH) is essential.
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Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
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Quantify band intensities and express the results as the ratio of pSTAT3 to total STAT3.
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Visualizations
References
minimizing off-target effects of (E/Z)-OSM-SMI-10B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM). Our goal is to help you minimize potential off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a derivative of OSM-SMI-10 and functions as a first-in-class small molecule inhibitor of Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines.[1] It directly binds to OSM, preventing it from forming a signaling complex with its receptors, gp130 and the Oncostatin M receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ).[1][2] This inhibition primarily blocks the downstream activation of the JAK/STAT signaling pathway, most notably the phosphorylation of STAT3.
Q2: What are the known off-target effects of this compound?
A2: As of the latest available data, a comprehensive off-target profile for this compound has not been publicly documented. Small molecule inhibitors have the potential to interact with unintended proteins, which can lead to unexpected experimental outcomes. Therefore, it is crucial for researchers to empirically validate the on-target effects and assess for potential off-target activities within their specific experimental system. In vivo studies with the related, more potent analog SMI-10B13 did not show any overt signs of drug-related toxicity in mice.
Q3: How can I confirm the on-target activity of this compound in my cells?
A3: The most direct way to confirm on-target activity is to measure the inhibition of OSM-induced STAT3 phosphorylation. You can treat your cells with OSM in the presence and absence of this compound and then perform a Western blot to detect phosphorylated STAT3 (pSTAT3) at Tyr705. A significant reduction in the pSTAT3 signal in the presence of the inhibitor indicates on-target activity.
Q4: What are the key signaling pathways activated by OSM that I should be aware of?
A4: OSM is a pleiotropic cytokine that activates several key signaling cascades upon binding to its receptor complex. The primary and most well-characterized pathway is the JAK/STAT pathway, leading to the phosphorylation and activation of STAT1, STAT3, and STAT5. Additionally, OSM can activate the mitogen-activated protein kinase (MAPK) pathway (including ERK, JNK, and p38), and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. The specific pathways activated can be cell-type dependent.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of OSM-induced signaling.
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Possible Cause 1: Suboptimal Compound Concentration.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. It is recommended to test a range of concentrations around the reported IC50 values (see Data Tables section).
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Possible Cause 2: Compound Solubility Issues.
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Troubleshooting Step: this compound is typically dissolved in DMSO for a stock solution. When diluting into aqueous cell culture media, "solvent shock" can cause the compound to precipitate. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Visually inspect the medium for any signs of precipitation after adding the compound.
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Possible Cause 3: Cell Health and Density.
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Troubleshooting Step: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for all experiments. Over-confluent or unhealthy cells may respond differently to both OSM stimulation and inhibitor treatment.
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Issue 2: Observed cellular phenotype is not consistent with known OSM signaling.
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Possible Cause 1: Potential Off-Target Effects.
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Troubleshooting Step: To investigate if the observed phenotype is due to off-target effects, consider the following approaches:
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Use a Structurally Different OSM Inhibitor: If available, use another OSM inhibitor with a different chemical scaffold. If the phenotype is not replicated, it may be an off-target effect of this compound.
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Rescue Experiment: If possible, overexpress a constitutively active form of a downstream effector of OSM signaling (e.g., a constitutively active STAT3 mutant). If this rescues the on-target effect but not the unexpected phenotype, it suggests an off-target mechanism.
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Proteomic Profiling: Employ unbiased proteomics approaches, such as mass spectrometry-based analysis of the cellular proteome after treatment with this compound, to identify changes in protein expression or post-translational modifications that are inconsistent with the known OSM signaling pathway.
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Possible Cause 2: Activation of Compensatory Signaling Pathways.
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Troubleshooting Step: Inhibition of the primary OSM/STAT3 pathway may lead to the upregulation of other signaling pathways. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways, such as the MAPK or PI3K/AKT pathways.
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Issue 3: High levels of cytotoxicity observed at effective concentrations.
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Possible Cause 1: Off-Target Toxicity.
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Troubleshooting Step: Perform a counter-screen using a cell line that does not express the OSM receptor (OSMRβ). If cytotoxicity persists, it is likely due to off-target effects. Additionally, compare the dose-response curve for cytotoxicity with the dose-response curve for on-target inhibition (pSTAT3 reduction). A significant rightward shift for cytotoxicity suggests a therapeutic window, while overlapping curves may indicate on-target toxicity or potent off-target effects.
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Possible Cause 2: Solvent Toxicity.
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Troubleshooting Step: Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the experimental wells and that this concentration is not toxic to the cells.
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Data Presentation
Table 1: In Vitro Potency of OSM-SMI-10B and Analogs
| Compound | Target | Binding Affinity (KD) | Cell Line | IC50 (pSTAT3 Inhibition) | Reference |
| This compound | Oncostatin M | ~12.9 µM | T47D | Not explicitly reported | |
| SMI-10B13 | Oncostatin M | ~6.6 µM | T47D | 136 nM | |
| SMI-10B13 | Oncostatin M | ~6.6 µM | MCF-7 | 164 nM |
Experimental Protocols
1. Western Blot for Phospho-STAT3 (Tyr705)
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Objective: To quantify the on-target effect of this compound by measuring the inhibition of OSM-induced STAT3 phosphorylation.
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Methodology:
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Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
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Serum Starvation (Optional): Depending on the cell type and basal signaling, you may serum-starve the cells for 4-24 hours to reduce background phosphorylation.
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Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
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OSM Stimulation: Add recombinant human OSM (e.g., 10-20 ng/mL) to the wells (except for the unstimulated control) and incubate for the optimal time (typically 15-30 minutes, should be determined empirically).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
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Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal and then to the loading control.
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2. Cell Viability Assay (MTT/MTS Assay)
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Objective: To assess the cytotoxic effects of this compound.
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Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control and wells with medium only (for background control).
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
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MTT/MTS Reagent Addition:
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For MTT: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) and mix thoroughly to dissolve the crystals.
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For MTS: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
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Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
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Mandatory Visualizations
Caption: Oncostatin M (OSM) Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
(E/Z)-OSM-SMI-10B storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of (E/Z)-OSM-SMI-10B, a potent small molecule inhibitor of Oncostatin M (OSM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of OSM-SMI-10 and functions as a first-in-class small molecule inhibitor of Oncostatin M (OSM).[1] It exerts its effect by binding to OSM and significantly reducing OSM-induced STAT3 phosphorylation in cancer cells.[1][2][3][4] This inhibition blocks the downstream signaling cascade that is involved in various cellular processes, including inflammation and cancer progression.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. For detailed storage recommendations, please refer to the table below.
Q3: How should I prepare stock and working solutions of this compound?
A3: For detailed instructions on reconstituting and preparing solutions for both in vitro and in vivo experiments, please refer to the Experimental Protocols section. It is highly recommended to prepare fresh working solutions for each experiment to ensure optimal performance.
Q4: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?
A4: Precipitation of small molecules in aqueous solutions is a common issue. Here are a few troubleshooting steps:
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Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. If you see any precipitate, you can gently warm the solution or sonicate it.
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Avoid Solvent Shock: Instead of adding the concentrated DMSO stock directly into your full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix well, and then add this to your final volume.
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Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound.
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Optimize Concentration: The precipitation may indicate that your desired working concentration exceeds the solubility of the compound in your specific cell culture medium. You may need to perform a solubility test to determine the maximum soluble concentration.
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Consider Co-solvents: For particularly difficult compounds, the use of a small percentage of a biocompatible co-solvent might be necessary, though this should be optimized for your specific cell line to avoid toxicity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 378.33 g/mol | |
| Molecular Formula | C21H14O7 | |
| Binding Affinity (Kd) | ~13 µM | |
| Purity | >98% (HPLC) |
Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Ensure storage at the recommended temperature and protect from light. |
| Incorrect Concentration: Errors in dilution calculations or incomplete dissolution of the stock solution. | Double-check all calculations. Ensure the stock solution is completely dissolved before making further dilutions. | |
| Cellular Factors: Cell line may have low sensitivity to OSM-STAT3 pathway inhibition, or high cell passage number may alter responsiveness. | Use a positive control cell line known to be sensitive to OSM. Use low-passage cells for your experiments. | |
| Unexpected Cytotoxicity | High Solvent Concentration: The concentration of the solvent (e.g., DMSO) in the final working solution is too high for the cells. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle control (media with the same DMSO concentration as your treatment group) in your experiments. |
| Off-Target Effects: At high concentrations, the inhibitor may have off-target effects leading to cell death. | Perform a dose-response experiment to determine the optimal concentration that inhibits STAT3 phosphorylation without causing significant cytotoxicity. | |
| Compound Precipitation: Precipitated compound can be cytotoxic. | Follow the recommendations in the FAQs to avoid precipitation. If precipitation is observed, do not use the solution for experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1.1. Stock Solution Preparation (10 mM in DMSO):
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Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
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To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of powder (MW: 378.33), add 264.32 µL of DMSO.
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Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
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Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
1.2. In Vitro Working Solution Preparation:
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Thaw a single-use aliquot of the 10 mM stock solution.
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Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
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Mix well by gentle inversion or pipetting. It is recommended to prepare fresh working solutions immediately before each experiment.
Protocol 2: Western Blot for Measuring Inhibition of STAT3 Phosphorylation
This protocol provides a general workflow. Optimization of antibody concentrations and incubation times may be required for your specific cell type and experimental conditions.
2.1. Cell Treatment:
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Plate your cells of interest and grow them to the desired confluency.
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Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined amount of time.
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Stimulate the cells with Oncostatin M (OSM) to induce STAT3 phosphorylation. Include an unstimulated control.
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After stimulation, immediately place the plate on ice.
2.2. Protein Extraction:
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Aspirate the media and wash the cells with ice-cold PBS.
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Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
2.3. Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an ECL substrate.
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For normalization, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway
Caption: The OSM-STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound.
References
addressing lot-to-lot variability of (E/Z)-OSM-SMI-10B
Welcome to the technical support center for (E/Z)-OSM-SMI-10B. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful application of this Oncostatin M (OSM) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the (E/Z) designation important?
A1: this compound is a small molecule inhibitor of Oncostatin M (OSM), a cytokine involved in various inflammatory processes and cancer progression.[1][2] It functions by binding to OSM and reducing OSM-induced STAT3 phosphorylation.[3][4][5] The "(E/Z)" designation indicates that the molecule exists as a mixture of two geometric isomers around a carbon-carbon double bond. These isomers may have different biological activities and physicochemical properties. Therefore, lot-to-lot variability in the E/Z ratio can lead to inconsistent experimental results.
Q2: I'm observing lower potency than expected with a new lot of this compound. What could be the cause?
A2: A decrease in potency can be attributed to several factors related to lot-to-lot variability:
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Different E/Z Isomer Ratio: The two isomers may have different affinities for the target protein. A new lot with a higher proportion of the less active isomer will exhibit lower overall potency.
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Lower Purity: The presence of impurities can reduce the effective concentration of the active compound.
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Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its efficacy.
We recommend performing quality control checks on each new lot to ensure consistency.
Q3: My this compound is difficult to dissolve. What is the recommended procedure?
A3: For in vitro experiments, it is advisable to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Subsequently, this stock solution can be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal (typically below 0.5% v/v) to avoid affecting the biological system. If solubility issues persist, gentle warming or sonication may aid dissolution, provided the compound is stable under these conditions.
Q4: How should I store this compound to prevent degradation?
A4: Proper storage is crucial for maintaining the stability and activity of the compound. For solid forms, storage at -20°C for the long term is recommended. Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for shorter periods (up to one month). Avoid repeated freeze-thaw cycles.
Q5: Are there known off-target effects for OSM-SMI-10B?
A5: While OSM-SMI-10B is designed to be a specific inhibitor of OSM, like most small molecule inhibitors, the possibility of off-target effects exists, especially at higher concentrations. If you observe cellular phenotypes inconsistent with the known function of OSM, consider performing experiments to rule out off-target effects. This can include using a structurally different OSM inhibitor to see if the phenotype is replicated or conducting a dose-response curve to ensure you are using the lowest effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Lots of this compound
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Possible Cause: Variation in the E/Z isomer ratio, purity, or presence of impurities.
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Troubleshooting Steps:
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Characterize the New Lot: Perform analytical tests to compare the new lot with a previous, well-performing lot.
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Adjust Concentration: Based on the purity and E/Z ratio, you may need to adjust the concentration to achieve the desired biological effect.
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Contact Supplier: If significant discrepancies are found, contact the supplier for a certificate of analysis and to report the issue.
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Data Presentation: Lot-to-Lot Variability Comparison
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New) |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% |
| E/Z Isomer Ratio | 85:15 | 60:40 | 88:12 |
| IC50 (pSTAT3 Assay) | 10 µM | 25 µM | 9.5 µM |
| Appearance | White Powder | Off-white Powder | White Powder |
Experimental Protocols
Protocol 1: Determination of E/Z Isomer Ratio by HPLC
Objective: To quantify the relative amounts of the E and Z isomers of OSM-SMI-10B in a given lot.
Methodology:
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Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
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HPLC System: Use a standard HPLC system with a UV detector.
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Chromatographic Conditions:
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Column: A reverse-phase C18 column is typically suitable for separating isomers.
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Analysis: Inject the sample and record the chromatogram. The two isomers should appear as distinct peaks. The area under each peak corresponds to the relative amount of each isomer. Calculate the E/Z ratio from the peak areas.
Protocol 2: Assessment of Compound Purity by HPLC
Objective: To determine the purity of a lot of this compound.
Methodology:
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Sample Preparation: Prepare the sample as described in Protocol 1.
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HPLC System and Conditions: Use the same HPLC setup as in Protocol 1.
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Analysis: Run the sample and integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main compound peaks (both E and Z isomers) relative to the total area of all peaks.
Protocol 3: In Vitro pSTAT3 Inhibition Assay
Objective: To determine the functional potency (IC50) of a lot of this compound.
Methodology:
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Cell Culture: Plate a suitable cancer cell line (e.g., T47D) that responds to OSM stimulation.
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Compound Treatment: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound for a specified time.
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OSM Stimulation: Add a constant concentration of OSM to induce STAT3 phosphorylation.
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Cell Lysis and Analysis: After incubation, lyse the cells and determine the levels of phosphorylated STAT3 (pSTAT3) using an ELISA or Western blot.
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IC50 Calculation: Plot the pSTAT3 levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
Validation & Comparative
Specificity of (E/Z)-OSM-SMI-10B for STAT3: A Comparative Analysis
For researchers and drug development professionals investigating the STAT3 signaling pathway, understanding the specificity and mechanism of action of available inhibitors is paramount. This guide provides a comparative analysis of (E/Z)-OSM-SMI-10B, an indirect inhibitor of STAT3 signaling, against several well-characterized direct STAT3 inhibitors.
This compound stands out as a first-in-class small molecule inhibitor of Oncostatin M (OSM), a cytokine belonging to the interleukin-6 (IL-6) family.[1][2] By binding to OSM, this compound prevents the cytokine from activating its cognate receptor complex, thereby blocking downstream signaling cascades, most notably the JAK/STAT pathway.[3] A primary consequence of this upstream inhibition is the significant reduction of STAT3 phosphorylation, a critical step in its activation.[1][4] This indirect mechanism of modulating STAT3 activity contrasts with direct inhibitors that typically target the STAT3 protein itself.
Mechanism of Action: Indirect vs. Direct Inhibition
The fundamental difference in the mechanism of action between this compound and direct STAT3 inhibitors is a crucial consideration for experimental design and interpretation of results.
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This compound: This compound does not bind to STAT3. Instead, it targets and inhibits the upstream activator, Oncostatin M. Its specificity is therefore directed towards OSM, and its effect on STAT3 is a downstream consequence. This makes it a valuable tool for studying OSM-mediated STAT3 signaling specifically.
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Direct STAT3 Inhibitors (e.g., Stattic, C188-9, WP1066, SH-4-54): These molecules are designed to interact directly with the STAT3 protein. Most of these inhibitors target the SH2 domain of STAT3, which is essential for its dimerization and subsequent nuclear translocation and DNA binding. By blocking the SH2 domain, these inhibitors prevent the activation of STAT3 even in the presence of upstream signals. Some direct inhibitors may also target the DNA-binding domain of STAT3.
References
A Comparative Guide to (E/Z)-OSM-SMI-10B and Other STAT3 Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of (E/Z)-OSM-SMI-10B, a novel inhibitor of the STAT3 signaling pathway, with other established STAT3 inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic differences of various approaches to targeting STAT3. This document synthesizes available experimental data on efficacy, mechanism of action, and safety profiles, presenting quantitative data in structured tables and detailing experimental methodologies.
Introduction to STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The canonical STAT3 pathway is activated by cytokines and growth factors, such as Oncostatin M (OSM), which leads to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it regulates the transcription of target genes. A variety of small molecule inhibitors have been developed to target this pathway, each with distinct mechanisms of action.
This compound: A First-in-Class Oncostatin M Inhibitor
This compound and its derivatives represent a novel strategy for inhibiting STAT3 signaling. Unlike traditional STAT3 inhibitors that directly target the STAT3 protein, this compound is a first-in-class small molecule that binds directly to the cytokine Oncostatin M (OSM).[1] By binding to OSM, it prevents the cytokine from activating its receptor complex and initiating the downstream phosphorylation and activation of STAT3.[2][3] This upstream, ligand-directed inhibition offers a potentially more specific and less toxic approach to modulating STAT3 activity in OSM-driven pathologies.
Comparative Efficacy and Potency
Direct comparison of inhibitory concentrations across different studies can be challenging due to variations in experimental assays and conditions. However, available data for a potent derivative of this compound, SMI-10B13, demonstrates significant efficacy in inhibiting OSM-induced STAT3 phosphorylation at nanomolar concentrations.
| Inhibitor | Target | Assay | Cell Line | IC50 / EC50 / KD | Reference |
| SMI-10B13 | Oncostatin M (OSM) | OSM-induced pSTAT3 (Y705) Inhibition | T47D (Breast Cancer) | 136 nM | [4][5] |
| OSM-induced pSTAT3 (Y705) Inhibition | MCF-7 (Breast Cancer) | 164 nM | |||
| Binding Affinity to OSM | N/A | KD = 6.6 µM | |||
| This compound | Oncostatin M (OSM) | Binding Affinity to OSM | N/A | KD = 12.9 µM | |
| Stattic | STAT3 (SH2 Domain) | STAT3-DNA Binding Inhibition | Recombinant Protein | IC50 = 1.27 µM | |
| Cell Viability | MDA-MB-231 (Breast Cancer) | EC50 = 5.5 µM | |||
| Niclosamide | Upstream Kinases (e.g., JAK, Src) | STAT3-DNA Binding Inhibition | Recombinant Protein | IC50 = 1.93 µM | |
| STAT3 Activity in Cells | Nuclear Extracts | EC50 = 0.19 µM | |||
| Cell Proliferation | Du145 (Prostate Cancer) | IC50 = 0.7 µM |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between the OSM-SMI-10B series and other STAT3 inhibitors lies in their therapeutic target.
Upstream Inhibition by this compound: This inhibitor acts extracellularly by binding to the cytokine OSM, preventing it from engaging its cell surface receptor. This preemptive action stops the signaling cascade before it begins.
Caption: Mechanism of this compound action.
Direct and Indirect Intracellular Inhibition: Most other STAT3 inhibitors, such as Stattic and Niclosamide, act within the cell.
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Stattic: Directly binds to the SH2 domain of the STAT3 protein, preventing its dimerization and subsequent activation. However, studies have indicated that Stattic may also have STAT3-independent effects, such as reducing histone acetylation.
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Niclosamide: An FDA-approved drug that indirectly inhibits STAT3 by targeting upstream kinases like JAK and Src. It also impacts other signaling pathways, including Wnt/β-catenin and mTOR, which can contribute to its anti-cancer effects but also to potential off-target effects.
Caption: Mechanisms of Stattic and Niclosamide.
In Vivo Efficacy
In a murine xenograft model of human breast cancer (MCF-7 cells overexpressing OSM), the this compound derivative, SMI-10B13, demonstrated significant anti-tumor activity.
| Inhibitor | Model | Dosage | Outcome | Reference |
| SMI-10B13 | Athymic nu/nu mice with MCF-7-luc-OSM xenografts | 50 mg/kg, 3 times weekly | Significant reduction in tumor growth (p < 0.001) |
Safety and Toxicity Profile
A key differentiator for the OSM-SMI-10B series appears to be its favorable safety profile.
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This compound and SMI-10B13: In vitro MTS assays showed minimal to no cytotoxicity at high concentrations. In vivo studies with SMI-10B13 reported no signs of drug-related toxicity in the treated mice.
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Stattic: Exhibits dose-dependent cytotoxicity on cancer cells. However, its effects are not always dependent on the presence of STAT3, indicating potential for off-target cytotoxicity.
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Niclosamide: As an FDA-approved drug for other indications, it has a known safety profile in humans. However, its multi-pathway inhibitory action could lead to a broader range of side effects in a cancer therapy context.
Experimental Protocols
OSM-induced STAT3 Phosphorylation Inhibition ELISA
This assay quantifies the ability of a compound to inhibit the phosphorylation of STAT3 at tyrosine 705 in response to OSM stimulation.
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Cell Culture: Plate human breast cancer cells (e.g., T47D or MCF-7) in 96-well plates and allow them to adhere overnight.
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Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 2-4 hours.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.
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OSM Stimulation: Add a pre-determined concentration of recombinant human OSM (e.g., 25 ng/mL) to the wells and incubate for 30 minutes at 37°C to induce STAT3 phosphorylation.
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Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
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ELISA: Use a commercially available pSTAT3 (Y705) ELISA kit. Add the cell lysates to the antibody-coated wells and follow the manufacturer's protocol for incubation, washing, detection antibody addition, and substrate development.
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Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration relative to the OSM-treated control and determine the IC50 value.
Caption: Workflow for pSTAT3 Inhibition ELISA.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to assess the in vivo efficacy of a STAT3 pathway inhibitor.
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Animal Model: Use immunocompromised mice (e.g., athymic nu/nu), 6-8 weeks old.
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Cell Implantation: Inoculate the mice subcutaneously in the mammary fat pad with human breast cancer cells engineered to overexpress OSM (e.g., 2 x 10^6 MCF-7-luc-OSM cells).
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Treatment Regimen: Randomize mice into treatment and vehicle control groups (n=6 per group). Administer the test compound (e.g., SMI-10B13 at 50 mg/kg) or vehicle via intraperitoneal injection three times per week, starting 12 hours before cell implantation.
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Tumor Monitoring: Measure tumor volume with calipers three times weekly. If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor burden.
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Endpoint: Continue the study for a pre-determined period (e.g., 40 days) or until tumors in the control group reach a specified size. Monitor animal weight and general health throughout the study.
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Data Analysis: Compare the tumor growth curves between the treated and control groups. At the end of the study, excise the tumors and weigh them. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any anti-tumor effects.
Conclusion
References
- 1. Oncostatin M promotes STAT3 activation, VEGF production, and invasion in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (E/Z)-OSM-SMI-10B and OSM-SMI-10: Efficacy in Oncostatin M Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (E/Z)-OSM-SMI-10B and its parent compound, OSM-SMI-10, as small molecule inhibitors of Oncostatin M (OSM). This document summarizes available experimental data, details relevant experimental protocols, and visualizes the targeted signaling pathway to support research and development efforts in oncology and inflammatory diseases.
Introduction to OSM-SMI-10 and this compound
Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family, is a key regulator of various cellular processes, including inflammation, cell proliferation, and differentiation.[1][2] Dysregulation of OSM signaling is implicated in the pathogenesis of numerous diseases, most notably in promoting cancer progression and metastasis.[3] In response to this, small molecule inhibitors have been developed to target OSM and disrupt its signaling cascades.
OSM-SMI-10 was identified as a promising initial lead compound that targets OSM and inhibits its receptor binding.[3] Further optimization of this lead compound led to the synthesis of this compound, a derivative designed for improved biological activity.[4] The "(E/Z)" designation suggests that this compound is a mixture of geometric isomers. Both molecules function by inhibiting the OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical downstream effector in the OSM signaling pathway.
Quantitative Efficacy Comparison
| Compound | Target | Metric | Value | Cell Line(s) | Reference |
| This compound | Oncostatin M | Kd | 12.9 µM | - | |
| SMI-10B13 | Oncostatin M | Kd | 6.6 µM | - | |
| SMI-10B13 | OSM-mediated STAT3 Phosphorylation | IC50 | 136 nM | T47D | |
| SMI-10B13 | OSM-mediated STAT3 Phosphorylation | IC50 | 164 nM | MCF-7 |
Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Oncostatin M Signaling Pathway
OSM initiates its signaling cascade by binding to its receptor complex on the cell surface. This binding triggers the activation of several downstream pathways, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation of STAT3, being a primary route. Other activated pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the c-Jun N-terminal kinase (JNK) pathway.
References
- 1. Oncostatin M Mediates STAT3-Dependent Intestinal Epithelial Restitution via Increased Cell Proliferation, Decreased Apoptosis and Upregulation of SERPIN Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Mediates the Differential Effects of Oncostatin M and TNFα on RA Synovial Fibroblast and Endothelial Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Oncostatin M Inhibitors: (E/Z)-OSM-SMI-10B vs. SMI-10B13
For researchers and professionals in drug development, the targeted inhibition of cytokine signaling pathways is a pivotal strategy in combating a range of diseases, from cancer to inflammatory conditions. Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, has emerged as a significant therapeutic target. This guide provides a detailed comparison of two small molecule inhibitors, (E/Z)-OSM-SMI-10B and its optimized analog, SMI-10B13, which are designed to block OSM signaling.
These compounds function by directly binding to OSM, a mechanism that has shown promise in preclinical studies.[1][2] SMI-10B13, a derivative of SMI-10B, was developed to enhance the inhibitory activity against OSM.[1][3][4] Both molecules target the JAK/STAT signaling cascade, with a pronounced effect on the phosphorylation of STAT3, a key mediator of OSM's biological effects.
Quantitative Performance Analysis
Experimental data demonstrates the superior binding affinity and inhibitory potency of SMI-10B13 compared to its parent compound, this compound. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for STAT3 phosphorylation are key metrics highlighting this difference.
| Compound | Dissociation Constant (Kd) | IC50 (STAT3 Phosphorylation) | Cell Line(s) |
| This compound | 12.9 µM / 13.6 µM | Not explicitly reported, but shown to significantly reduce OSM-induced STAT3 phosphorylation. | Cancer cells |
| SMI-10B13 | 6.6 µM | 136 nM | T47D |
| 164 nM | MCF-7 |
Mechanism of Action and Signaling Pathway
Both this compound and SMI-10B13 act as direct inhibitors of Oncostatin M. They bind to a region on OSM known as "Site III," which is crucial for the interaction with its receptor, OSMRβ. By occupying this site, the small molecules prevent OSM from binding to and activating its receptor complex, thereby blocking downstream signaling.
The primary signaling pathway inhibited is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, these inhibitors prevent the OSM-induced phosphorylation of STAT3. Beyond the JAK/STAT pathway, OSM signaling also activates other cascades, including the Ras-MAPK, PI3K-Akt, and p38/JNK MAPK pathways, which are also consequently inhibited by these compounds.
Caption: Oncostatin M Signaling Pathway and Inhibition by SMI Compounds.
Experimental Protocols
The characterization and comparison of this compound and SMI-10B13 involved several key experimental techniques:
-
Fluorescence Quenching: This method was utilized to determine the dissociation constant (Kd) of the small molecule inhibitors binding to OSM. The principle involves measuring the decrease in the intrinsic fluorescence of OSM upon binding of the inhibitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift perturbation NMR assays were employed to confirm the direct interaction between the small molecules and OSM. By observing changes in the NMR spectrum of 15N-labeled OSM upon titration with the inhibitors, the binding site on OSM could be identified.
-
Surface Plasmon Resonance (SPR): SPR provides a quantitative measure of the binding kinetics and affinity between the inhibitors and OSM.
-
In Vitro Cell-Based Assays (STAT3 Phosphorylation): To assess the functional activity of the inhibitors, human breast cancer cell lines (T47D and MCF-7) were treated with OSM in the presence or absence of the small molecules. The levels of phosphorylated STAT3 (pSTAT3) were then quantified using methods such as ELISA to determine the IC50 values of the compounds.
-
In Vivo Tumor Growth Studies: The efficacy of SMI-10B13 was evaluated in a human breast cancer mouse model. Tumor growth was monitored in mice treated with SMI-10B13 compared to a vehicle control group. Kaplan-Meier analysis was used to assess survival rates.
Caption: Experimental Workflow for Inhibitor Characterization.
Conclusion
The available data strongly indicates that SMI-10B13 is a more potent inhibitor of Oncostatin M signaling than its predecessor, this compound. This is evidenced by its lower dissociation constant, indicating tighter binding to OSM, and its significantly lower IC50 values for the inhibition of STAT3 phosphorylation in cancer cell lines. The successful reduction of tumor growth in an in vivo model further underscores the therapeutic potential of SMI-10B13. For research and drug development efforts targeting the OSM pathway, SMI-10B13 represents a more advanced and efficacious tool.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. - Post - Orthobullets [orthobullets.com]
Comparative Analysis of (E/Z)-OSM-SMI-10B Specificity in the Context of OSM Signaling
(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor that directly targets the cytokine Oncostatin M (OSM), rather than a kinase. [1][2] Its mechanism of action involves binding to OSM, thereby preventing its interaction with its cell surface receptors and inhibiting the subsequent activation of downstream signaling pathways, such as the JAK/STAT pathway.[1][3] This guide provides a comparative analysis of this compound's activity and specificity, placing it in the context of other potential inhibitors of the OSM signaling cascade.
Mechanism of Action: Targeting the Ligand, Not the Kinase
This compound was identified through computational screening as a molecule that binds to OSM.[4] This interaction has been shown to effectively reduce OSM-induced phosphorylation of STAT3 in cancer cells. Unlike typical kinase inhibitors that target the ATP-binding pocket of a kinase, this compound acts extracellularly by neutralizing the signaling ligand. This distinction is crucial for understanding its specificity profile. The primary target is the cytokine OSM itself, which is involved in various inflammatory processes and cancers.
Quantitative Comparison of OSM Pathway Inhibitors
Due to its unique mechanism of action, a direct cross-reactivity comparison with a panel of kinases is not applicable. Instead, a more relevant comparison involves its efficacy in inhibiting OSM signaling versus other compounds that target the same pathway, which may include antibodies against OSM or its receptors. Data on direct competitors to this compound is limited in the public domain. However, we can summarize its known potency.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Oncostatin M (OSM) | OSM-induced STAT3 phosphorylation | - | Significantly reduces phosphorylation | |
| SMI-10B13 (an analog of OSM-SMI-10B) | Oncostatin M (OSM) | OSM-mediated STAT3 phosphorylation in T47D cells | IC50 | 136 nM | |
| SMI-10B13 (an analog of OSM-SMI-10B) | Oncostatin M (OSM) | OSM-mediated STAT3 phosphorylation in MCF-7 cells | IC50 | 164 nM |
Experimental Protocols
OSM-Induced STAT3 Phosphorylation Assay (ELISA)
This assay is designed to quantify the inhibitory effect of compounds on the OSM signaling pathway.
-
Cell Culture: Human breast cancer cell lines (e.g., T47D, MCF-7) are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
OSM Stimulation: Recombinant human OSM is added to the cell cultures to stimulate the signaling pathway. A control group without OSM stimulation is also included.
-
Cell Lysis: After a defined incubation period with OSM, the cells are washed and then lysed to release their intracellular contents.
-
ELISA: The concentration of phosphorylated STAT3 (pSTAT3) in the cell lysates is determined using a specific ELISA kit. The results are typically normalized to the total protein concentration in each sample.
-
Data Analysis: The percentage of inhibition of pSTAT3 is calculated for each concentration of the inhibitor relative to the OSM-stimulated control. The IC50 value is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OSM signaling pathway and a typical experimental workflow for testing inhibitors.
Caption: OSM signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. OSM-SMI-10B (SMI-10B) | Oncostatin M inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of (E/Z)-OSM-SMI-10B, an Oncostatin M Inhibitor
Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, plays a critical role in a multitude of biological processes, including inflammation, cell proliferation, and differentiation.[1][2] Its dysregulation is implicated in various pathologies such as cancer and inflammatory diseases, making it a significant therapeutic target.[1][3] (E/Z)-OSM-SMI-10B is a small molecule inhibitor designed to block the activity of OSM.[4] This guide provides a comparative analysis of this compound, its more potent analog SMI-10B13, and outlines the experimental protocols for evaluating their efficacy.
Mechanism of Action: Targeting the OSM Signaling Cascade
OSM initiates its signaling cascade by binding to the gp130 receptor subunit, which then recruits either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ). This receptor complex formation triggers the activation of downstream Janus kinase (JAK) proteins, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and upregulates genes involved in cancer progression and inflammation. OSM also activates other key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.
This compound functions by directly binding to OSM, preventing its interaction with the gp130 receptor and thereby inhibiting the activation of these downstream oncogenic signaling pathways.
Comparative Dose-Response Analysis
While specific dose-response curve data for this compound is not widely published, data for its parent compound and a highly potent derivative, SMI-10B13, provide valuable benchmarks for its activity. The dissociation constant (KD) indicates the binding affinity of the inhibitor to OSM, while the half-maximal inhibitory concentration (IC₅₀) measures its functional potency in a cellular context.
| Compound | Target | Metric | Value | Cell Lines | Notes |
| OSM-SMI-10B | OSM | KD | 12.9 µM | N/A | Parent compound, demonstrates direct binding to OSM. |
| SMI-10B13 | OSM | KD | 6.6 µM | N/A | Optimized analog with improved binding affinity. |
| SMI-10B13 | OSM-induced pSTAT3 | IC₅₀ | 136 nM | T47D (Breast Cancer) | Demonstrates potent inhibition of a key downstream effector. |
| SMI-10B13 | OSM-induced pSTAT3 | IC₅₀ | 164 nM | MCF-7 (Breast Cancer) | Shows consistent potency across different breast cancer cell lines. |
Alternative Inhibitors:
-
Monoclonal Antibodies: These biologics can target either OSM or its receptor (OSMR) with high specificity, preventing ligand-receptor interaction.
-
Other Small Molecule STAT3 Inhibitors: Compounds like Stattic, AG490, and WP1066 also inhibit the JAK/STAT pathway, but typically target STAT3 or JAK proteins directly rather than the OSM cytokine.
The SMI-10B series, particularly SMI-10B13, represents a promising class of therapeutics that directly target the OSM cytokine, offering a distinct mechanism compared to other STAT3 pathway inhibitors.
Experimental Protocols
Inhibition of OSM-Induced STAT3 Phosphorylation Assay
This protocol details the measurement of an inhibitor's ability to block OSM's primary signaling event in cancer cells.
Objective: To determine the IC₅₀ value of this compound by quantifying its dose-dependent inhibition of OSM-induced STAT3 phosphorylation.
Materials:
-
Human cancer cell line (e.g., T47D, MCF-7)
-
Cell culture medium and supplements
-
Recombinant Human Oncostatin M (OSM)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
ELISA kit for phosphorylated STAT3 (pSTAT3 Tyr705) or antibodies for Western Blot
-
96-well microplates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Treatment:
-
Starve cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of OSM (e.g., 10 ng/mL) for 30 minutes. Include positive (OSM only) and negative (vehicle only) controls.
-
-
Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Quantification (ELISA):
-
Transfer cell lysates to the pSTAT3 ELISA plate.
-
Follow the manufacturer's protocol for incubation with capture and detection antibodies, addition of substrate, and stopping the reaction.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell Viability Assay (e.g., MTT/MTS Assay)
This protocol assesses the downstream functional effect of the inhibitor on cell viability and proliferation.
Objective: To evaluate the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
As listed above, plus:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization solution (for MTT assay).
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a serial dilution of this compound as described above. The treatment duration is typically longer, ranging from 24 to 72 hours, to observe effects on proliferation.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
For MTS: Add a combined MTS/PES solution and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. What are OSM inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Multifaceted oncostatin M: novel roles and therapeutic potential of the oncostatin M signaling in rheumatoid arthritis [frontiersin.org]
- 3. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Binding of (E/Z)-OSM-SMI-10B to Oncostatin M Using Fluorescence Quenching: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescence quenching and alternative biophysical methods for validating the binding of the small molecule inhibitor (E/Z)-OSM-SMI-10B to its target, Oncostatin M (OSM). The experimental data is presented to aid in the selection of appropriate validation techniques in drug discovery and development.
Introduction to this compound and Oncostatin M
Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family that is implicated in a variety of inflammatory diseases and cancers.[1][2] It signals through two distinct receptor complexes, leading to the activation of downstream pathways such as JAK/STAT, MAPK, and PI3K/Akt. This compound is a first-in-class small molecule inhibitor designed to directly bind to OSM and modulate its activity, offering a potential therapeutic avenue for OSM-driven pathologies.[3] Validating the direct binding of such inhibitors to their target is a critical step in their development. Fluorescence quenching is a widely used technique for this purpose.
Quantitative Data Summary: Binding Affinity of OSM Inhibitors
The following table summarizes the reported binding affinities of OSM-SMI-10B and related molecules to Oncostatin M, as determined by various biophysical methods.
| Compound | Method | Dissociation Constant (Kd) | Reference |
| OSM-SMI-10B | Fluorescence Quenching | 12.9 µM | [3][4] |
| OSM-SMI-10B13 (analog) | Fluorescence Quenching | 6.6 µM | |
| Small Molecule Inhibitor | NMR Spectroscopy | 12.2 ± 3.9 μM | |
| This compound | Surface Plasmon Resonance (SPR) | Data not available in the public domain |
Oncostatin M Signaling Pathway
The binding of OSM to its receptor complex initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.
Caption: Oncostatin M Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Fluorescence Quenching Assay for this compound Binding to Oncostatin M
This protocol is adapted from general principles of tryptophan fluorescence quenching assays for measuring protein-ligand binding affinities.
Objective: To determine the binding affinity (Kd) of this compound to Oncostatin M by measuring the quenching of intrinsic tryptophan fluorescence of OSM upon ligand binding.
Materials:
-
Recombinant human Oncostatin M (OSM)
-
This compound
-
Binding buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of OSM in the binding buffer to a final concentration of approximately 1-2 µM. The exact concentration should be determined empirically to give a stable and measurable fluorescence signal.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the binding buffer to create a series of concentrations for titration.
-
-
Instrument Setup:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues and minimize absorbance by tyrosine.
-
Set the emission wavelength scan range from 300 nm to 400 nm.
-
-
Measurement:
-
Place the OSM solution in the quartz cuvette and record the initial fluorescence spectrum. This is the fluorescence intensity (F₀) in the absence of the ligand.
-
Add small aliquots of the this compound solution to the OSM solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F).
-
Continue the titration until no further significant change in fluorescence is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation as a function of the ligand concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Caption: Experimental Workflow for Fluorescence Quenching Assay.
Comparison with Alternative Methods
While fluorescence quenching is a powerful technique, employing orthogonal methods is crucial for robust validation of protein-ligand interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about binding interactions at an atomic level. Chemical shift perturbation (CSP) mapping can identify the binding site on the protein and determine the binding affinity.
-
Advantages: Provides structural information about the binding interface. Can detect weak interactions.
-
Disadvantages: Requires larger amounts of protein, which needs to be isotopically labeled (e.g., ¹⁵N). The protein must be soluble and stable at high concentrations.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized.
-
Advantages: Real-time kinetic data (association and dissociation rates). High sensitivity. Requires relatively small amounts of sample.
-
Disadvantages: Immobilization of the protein may affect its conformation and binding activity. Non-specific binding to the sensor surface can be an issue.
Caption: Logic of Binding Validation using Orthogonal Methods.
Conclusion
Fluorescence quenching is a robust and accessible method for the initial validation and quantification of the binding affinity between this compound and Oncostatin M. The obtained dissociation constant of 12.9 µM for OSM-SMI-10B provides a quantitative measure of this interaction. For a comprehensive validation, it is highly recommended to complement these findings with data from orthogonal techniques such as NMR spectroscopy and Surface Plasmon Resonance. This multi-faceted approach provides greater confidence in the binding data and can offer deeper insights into the binding mechanism, which is invaluable for the progression of drug development programs.
References
- 1. ONCOSTATIN M BINDS TO EXTRACELLULAR MATRIX IN A BIOACTIVE CONFORMATION: IMPLICATIONS FOR INFLAMMATION AND METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Assays for (E/Z)-OSM-SMI-10B, a Novel Oncostatin M Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative biophysical techniques for characterizing the target engagement of (E/Z)-OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM). The experimental data presented herein supports the use of these methods for quantitative analysis of protein-ligand interactions, crucial for advancing drug discovery and development programs.
Executive Summary
This compound is a novel small molecule inhibitor designed to target the cytokine Oncostatin M (OSM), a key player in various inflammatory diseases and cancers. By binding directly to OSM, OSM-SMI-10B allosterically inhibits the OSM-induced phosphorylation of STAT3, a critical step in its signaling cascade.[1][2][3] Accurate and robust measurement of the binding affinity between OSM-SMI-10B and OSM is paramount for understanding its mechanism of action and for guiding further lead optimization. This guide compares three widely used biophysical techniques for this purpose: NMR spectroscopy, Fluorescence Quenching, and Surface Plasmon Resonance (SPR).
Quantitative Data Comparison
The binding affinity of this compound for Oncostatin M has been quantified using various biophysical methods. The dissociation constant (Kd) is a key parameter for evaluating target engagement, with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported Kd values for OSM-SMI-10B and its optimized analog, SMI-10B13.
| Compound | Technique | Dissociation Constant (Kd) | Reference |
| OSM-SMI-10B | NMR Spectroscopy (CSP) | 12.2 ± 3.9 µM | [1] |
| OSM-SMI-10B | Fluorescence Quenching | 12.9 µM | [4] |
| SMI-10B13 | Fluorescence Quenching | 6.6 µM |
Oncostatin M Signaling Pathway and Inhibition by OSM-SMI-10B
Oncostatin M exerts its biological effects by binding to a receptor complex on the cell surface, which triggers a cascade of intracellular signaling events. The primary pathway involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This compound directly binds to OSM, preventing its effective interaction with its receptor and thereby inhibiting downstream signaling.
Caption: Oncostatin M signaling pathway and its inhibition by this compound.
Experimental Workflow for Target Engagement Studies
A typical workflow for assessing the target engagement of a small molecule inhibitor like this compound involves several key steps, from protein expression to biophysical characterization.
Caption: General experimental workflow for quantifying OSM-SMI-10B target engagement.
Detailed Methodologies
NMR Spectroscopy: Chemical Shift Perturbation (CSP) Titration
Principle: This protein-observed NMR technique monitors changes in the chemical environment of specific atoms within the target protein upon ligand binding. For OSM-SMI-10B, 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of ¹⁵N-isotopically labeled OSM are recorded. The binding of the unlabeled small molecule causes perturbations in the chemical shifts of amino acid residues at or near the binding site. The magnitude of these chemical shift perturbations (CSPs) is dependent on the concentration of the ligand, allowing for the determination of the dissociation constant (Kd).
Experimental Protocol:
-
Protein Preparation: Recombinant human Oncostatin M (residues 1-196) is expressed in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling. The protein is then purified to >95% purity using standard chromatographic techniques.
-
NMR Sample Preparation: A solution of ¹⁵N-labeled OSM is prepared in an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 50-100 µM. A concentrated stock solution of this compound is prepared in a compatible solvent (e.g., DMSO-d₆).
-
Titration: A series of ¹H-¹⁵N HSQC spectra are acquired at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher). The first spectrum is of the protein alone. Subsequent spectra are recorded after sequential additions of small aliquots of the OSM-SMI-10B stock solution to the protein sample.
-
Data Analysis: The spectra are processed and analyzed using appropriate software (e.g., NMRPipe, Sparky). The weighted average chemical shift perturbation for each assigned backbone amide resonance is calculated as a function of the ligand concentration. The dissociation constant (Kd) is then determined by fitting the titration curves of significantly perturbed residues to a 1:1 binding model.
Fluorescence Quenching
Principle: This technique relies on the intrinsic fluorescence of tryptophan residues in the target protein. When a ligand binds in proximity to these residues, it can cause a change in their local environment, leading to a quenching (decrease) of the fluorescence signal. The extent of quenching is proportional to the fraction of protein bound to the ligand.
Experimental Protocol:
-
Sample Preparation: A solution of purified, unlabeled OSM is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of OSM is kept constant (e.g., 2 µM). A stock solution of OSM-SMI-10B is prepared in a compatible solvent.
-
Fluorescence Measurements: Fluorescence emission spectra of the OSM solution are recorded using a spectrofluorometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues, and the emission is monitored over a range (e.g., 310-400 nm).
-
Titration: Small aliquots of the OSM-SMI-10B stock solution are incrementally added to the OSM solution. After each addition and a brief incubation period, the fluorescence emission spectrum is recorded.
-
Data Analysis: The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of OSM-SMI-10B. The data is corrected for any inner filter effects if necessary. The dissociation constant (Kd) is then calculated by fitting the binding isotherm to an appropriate binding model, such as the Stern-Volmer equation.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein (ligand) is immobilized on the chip surface. A solution containing the small molecule (analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which results in a measurable change in the refractive index. This change is recorded in real-time as a sensorgram.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization: A suitable sensor chip (e.g., CM5) is activated. Purified, unlabeled OSM is then immobilized onto the chip surface via amine coupling to a target density. A reference flow cell is typically prepared in a similar manner but without the immobilized protein to subtract non-specific binding effects.
-
Analyte Injection: A series of solutions of this compound at different concentrations are prepared in a running buffer (e.g., HBS-EP+). Each concentration is injected over the sensor and reference flow cells for a defined association time, followed by a flow of running buffer for a dissociation phase.
-
Regeneration: Between each analyte injection cycle, the sensor surface is regenerated using a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
Data Analysis: The reference-subtracted sensorgrams are analyzed. The equilibrium binding response at each analyte concentration can be plotted to determine the Kd. Alternatively, the association and dissociation phases of the sensorgrams can be globally fitted to a kinetic binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
Conclusion
NMR spectroscopy, fluorescence quenching, and surface plasmon resonance are all powerful techniques for characterizing the target engagement of small molecule inhibitors like this compound. As demonstrated, NMR and fluorescence quenching provide comparable Kd values for the interaction between OSM-SMI-10B and Oncostatin M, confirming a direct and measurable binding event. While NMR provides detailed residue-level information about the binding interface, fluorescence quenching and SPR offer higher throughput and require less sample. The choice of technique will depend on the specific research question, available instrumentation, and the stage of the drug discovery process. For a comprehensive understanding of a drug candidate's interaction with its target, a multi-faceted approach employing two or more of these complementary techniques is often recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (E/Z)-OSM-SMI-10B: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of novel chemical compounds is a critical component of laboratory safety and environmental protection. As a first-in-class small molecule inhibitor of oncostatin M (OSM), (E/Z)-OSM-SMI-10B is a compound of interest in cancer research.[1][2][3] Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of this compound with the assumption that it is hazardous waste.[4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to best practices for managing laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[4] All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of a novel small molecule inhibitor like this compound is to treat it as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Identification and Segregation
Proper segregation of waste is crucial to ensure safe handling and disposal. Do not mix this compound waste with non-hazardous trash.
-
Solid Waste:
-
Place any unused or expired pure this compound compound into a designated hazardous solid waste container.
-
Consumables that are grossly contaminated, such as weigh boats, pipette tips, and contaminated gloves or bench paper, should also be disposed of in this container.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
If organic solvents like DMSO or ethanol were used to dissolve the compound, the waste must be collected in a container specifically designated for flammable organic waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container that is clearly labeled as hazardous waste.
-
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential for the safety of all laboratory personnel and waste handlers.
-
Use only compatible, leak-proof containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the names of any solvents or other chemicals present in the waste mixture.
Step 3: Storage of Hazardous Waste
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated. Do not accumulate large quantities of waste; follow your institution's guidelines for the maximum allowable volume of waste in a laboratory.
Step 4: Arranging for Disposal
Once a waste container is full, or in accordance with your institution's schedule, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of hazardous chemical waste down the drain or in the regular trash.
Hazard Classification Summary
In the absence of a specific SDS for this compound, a conservative approach to hazard classification is necessary. The following table summarizes the likely classifications for a novel, biologically active small molecule inhibitor.
| Hazard Category | Potential Classification and Rationale |
| Toxicity | Assumed to be toxic. As a biologically active molecule designed to inhibit a specific cellular pathway, it has the potential for off-target effects and toxicity. |
| Reactivity | Generally low. Most small molecule inhibitors are stable under normal laboratory conditions. However, consult information on the furan core and other functional groups for potential reactivity. |
| Flammability | Dependent on the solvent. The solid compound is likely not flammable, but solutions in flammable solvents (e.g., DMSO, ethanol) should be treated as flammable waste. |
| Environmental Hazard | Assumed to be an environmental hazard. The impact of many novel compounds on aquatic life and ecosystems is unknown, so release to the environment should be prevented. |
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution's EHS department for specific guidance.
References
Personal protective equipment for handling (E/Z)-OSM-SMI-10B
This guide provides crucial safety and logistical information for the handling and disposal of (E/Z)-OSM-SMI-10B, a potent small molecule inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, biologically active small molecules of unknown toxicity.[1]
Recommended Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Chemotherapy-rated gloves (e.g., ASTM D6978) are recommended.[2] A disposable, back-closing gown is preferred.[2] ANSI Z87.1 certified.[1][2] |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | Change gloves immediately if contaminated. Back-closing with knit cuffs. Provide a full seal around the eyes. A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Chemotherapy-rated, impermeable to liquids. Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Heavy-duty, chemical-resistant gloves. |
Engineering Controls and Work Practices
To minimize exposure risk, all handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of dust or aerosols.
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing (Solid Form): Use dedicated spatulas and weighing boats to avoid cross-contamination. Handle the solid compound with care to minimize dust generation.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated and secure location, following the supplier's recommendations for storage temperature. Stock solutions are typically stored at -20°C or -80°C.
-
Hand Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as empty vials, gloves, pipette tips, and bench paper should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
Experimental Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
